molecular formula C8H8F3NO B2928525 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol CAS No. 1227306-93-5

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol

Cat. No.: B2928525
CAS No.: 1227306-93-5
M. Wt: 191.153
InChI Key: JJASRZWXLGMVDJ-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.153. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3,4,5-trifluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,13H,3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJASRZWXLGMVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated amino alcohol that holds significant potential in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Identity and Structure

The fundamental characteristics of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol are summarized below, distinguishing between the racemic mixture and its stereoisomers.

Molecular Structure

The chemical structure of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol consists of a 3,4,5-trifluorophenyl group attached to an ethanolamine backbone. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers, (R) and (S).

Caption: Chemical structure of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol.

Basic Chemical Data
IdentifierValueSource
IUPAC Name 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-olN/A
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
CAS Number (Racemate) 1227306-93-5[1]
CAS Number ((R)-enantiomer) 1213623-75-6

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol are not extensively reported in publicly available literature. However, based on the properties of similar amino alcohols and fluorinated compounds, the following characteristics can be anticipated.

PropertyPredicted/Observed ValueNotes
Physical State Likely a solid or a viscous liquid at room temperature. The (R)-enantiomer has been described as a yellow to brown liquid.[2]
Melting Point Not available.N/A
Boiling Point Not available.N/A
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated.General property of amino alcohols.[3]
pKa The amino group is expected to have a pKa in the range of 9-10, typical for primary amines. The hydroxyl group is weakly acidic.General chemical principles.

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the asymmetric reduction of a corresponding α-amino ketone or the amination of a chiral halohydrin.

G target 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol intermediate1 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-ol target->intermediate1 Reduction of Azide intermediate2 2-Bromo-1-(3,4,5-trifluorophenyl)ethan-1-one intermediate1->intermediate2 Asymmetric Reduction & Azide Displacement starting_material 3,4,5-Trifluorobenzaldehyde intermediate2->starting_material Bromination

Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.

Hypothetical Step-by-Step Synthesis Protocol

This proposed protocol is based on general methodologies and would require optimization for this specific substrate.

Step 1: Synthesis of 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone

  • To a solution of 3,4,5-trifluorobenzaldehyde in a suitable aprotic solvent (e.g., diethyl ether or THF), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(3,4,5-trifluorophenyl)ethanone.

Step 2: Asymmetric Reduction and Azidation to 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-ol

  • Dissolve 2-bromo-1-(3,4,5-trifluorophenyl)ethanone in an appropriate solvent (e.g., THF).

  • Perform an asymmetric reduction using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Upon completion of the reduction, quench the reaction carefully with methanol.

  • To the resulting chiral bromohydrin, add sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Heat the reaction mixture to facilitate the SN2 displacement of the bromide by the azide.

  • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude azido alcohol by column chromatography.

Step 3: Reduction of the Azide to 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol

  • Dissolve the purified 2-azido-1-(3,4,5-trifluorophenyl)ethan-1-ol in a suitable solvent like methanol or ethanol.

  • Perform the reduction of the azide to the primary amine using a standard method, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • After the reaction is complete, filter the catalyst (if used) and remove the solvent under reduced pressure to obtain the final product.

Purification and Characterization

Purification of the final product would likely involve column chromatography or crystallization. Characterization would be performed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify the functional groups (O-H, N-H, C-F).

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Potential Applications and Pharmacological Relevance

While specific biological activity data for 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is scarce, its structural features suggest several areas of potential therapeutic interest.

Role of the Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl group is a key structural motif in several biologically active molecules. The strong electron-withdrawing nature of the fluorine atoms can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism on the aromatic ring.

  • Increase Lipophilicity: Which can improve cell membrane permeability.

  • Modulate pKa: Affecting the ionization state of the molecule at physiological pH.

  • Influence Binding Interactions: Through favorable electrostatic and hydrophobic interactions with target proteins.

For instance, the trifluorophenyl group is a component of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, used in the treatment of type 2 diabetes.

Significance of the Amino Alcohol Scaffold

The amino alcohol functionality is a common pharmacophore found in a wide range of therapeutic agents, including:

  • Beta-blockers: For the treatment of cardiovascular diseases.

  • Antidepressants: Such as fluoxetine.

  • Antimalarial drugs: Like quinine and mefloquine.

The ability of the amino and hydroxyl groups to form hydrogen bonds is often crucial for target binding.

Potential Therapeutic Areas

Given its structural components, 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol and its derivatives could be investigated for activity in several areas, including:

  • Metabolic Diseases: As potential modulators of enzymes like DPP-4.

  • Oncology: As scaffolds for the development of novel anticancer agents.

  • Infectious Diseases: As potential antimicrobial or antiviral compounds.

Analytical Methods

The analysis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol would typically involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column would be suitable for assessing the purity of the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

  • Chiral HPLC: To separate and quantify the enantiomers, a chiral stationary phase (CSP) would be necessary. Several types of CSPs are commercially available for the separation of amino alcohols.[4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include aromatic protons in the trifluorophenyl region, a methine proton adjacent to the hydroxyl group, and methylene protons adjacent to the amino group.

    • ¹³C NMR: Would show distinct signals for the aromatic carbons (with C-F coupling) and the two aliphatic carbons.

    • ¹⁹F NMR: Would provide characteristic signals for the fluorine atoms on the phenyl ring, which can be useful for confirming the substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong C-F stretching bands in the fingerprint region.

Safety, Handling, and Storage

Hazard Identification (Presumed)
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol represents a valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a chiral amino alcohol scaffold and a trifluorinated phenyl ring makes it an attractive starting point for the development of new therapeutic agents. While further research is needed to fully elucidate its physicochemical properties and biological activities, this guide provides a solid foundation for researchers interested in exploring the potential of this promising compound.

References

  • 1PlusChem. 1227306-93-5 | 2-amino-1-(3,4,5-trifluorophenyl)ethan-1-ol. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Therapeutic Potential of 3,4,5-Trifluorophenyl β-Amino Alcohols: A Technical Guide to Pharmacological Design and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics requires molecular scaffolds that balance potent biological activity with robust pharmacokinetic stability. The integration of a 3,4,5-trifluorophenyl moiety into a β-amino alcohol backbone represents a highly tunable, privileged pharmacophore. This technical whitepaper explores the structural rationale, therapeutic applications, and experimental validation of these compounds, providing drug development professionals with a comprehensive framework for leveraging this chemical space in oncology, epigenetics, and antimicrobial research.

Structural Rationale & Pharmacophore Dynamics

The efficacy of 3,4,5-trifluorophenyl β-amino alcohols stems from the synergistic properties of its two core components:

  • The β-Amino Alcohol Core: This motif provides essential hydrogen bond donor and acceptor sites. The spatial arrangement of the hydroxyl and amino groups allows for highly specific bidentate interactions with biological targets, such as the active sites of kinases or the minor groove of DNA[1][2].

  • The 3,4,5-Trifluorophenyl Motif: The strategic substitution of three fluorine atoms fundamentally alters the molecule's physicochemical profile. Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent amine. This prevents excessive protonation at physiological pH, thereby drastically improving lipophilicity (LogP), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration[3][4]. Furthermore, the highly stable C–F bonds shield the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism, extending the therapeutic half-life[4].

Therapeutic Applications & Efficacy

Oncology and Apoptosis Induction

Fluorinated β-amino alcohols and their derivatives exhibit profound cytotoxicity against aggressive malignancies. In triple-negative breast cancer (TNBC) models (e.g., MDA-MB-231 cell lines), specific long-chain β-amino alcohols and their aziridine derivatives act as potent DNA minor groove binders. By intercalating with DNA, they trigger a severe DNA damage response, inducing apoptosis in over 75% of the cell population[2].

Similarly, biscoumarin derivatives incorporating the 3,4,5-trifluorophenyl group (e.g., compound C35) have demonstrated strong cytostatic effects against lung cancer. These compounds suppress tumor proliferation and migration by directly inhibiting the phosphorylation of the p38 MAPK pathway and reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9)[5].

Epigenetic Modulation

The 3,4,5-trifluorophenyl scaffold is increasingly utilized in the design of targeted epigenetic therapies. For instance, the incorporation of this fluorinated moiety into Histone Deacetylase (HDAC) inhibitors has yielded compounds with high selectivity for HDAC6. These inhibitors show significant therapeutic windows in treating aggressive hematological cancers, such as T-cell prolymphocytic leukemia (T-PLL), by reversing cancer-associated epigenetic states without harming non-transformed cells[6].

Quantitative Data Presentation

The table below summarizes the pharmacological superiority of fluorinated β-amino alcohol derivatives compared to standard clinical therapeutics, highlighting their enhanced Selectivity Index (SI).

Compound / ScaffoldTarget Cell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
β-Amino Alcohol (3f) MDA-MB-231 (TNBC)18.4>70.04.04 DNA Minor Groove Binding[2]
Aziridine Derivative (5d) MDA-MB-231 (TNBC)12.155.24.56 DNA Alkylation / Apoptosis[2]
Biscoumarin C35 (3,4,5-TF) Lewis Lung Carcinoma8.245.15.50 p38 MAPK Inhibition[5]
Cisplatin (Clinical Control) MDA-MB-231 (TNBC)15.322.11.45 DNA Crosslinking[2]

Mechanistic Pathways

Pathway Compound 3,4,5-Trifluorophenyl β-Amino Alcohol DNA DNA Minor Groove Binding Compound->DNA Intercalation p38 p38 MAPK Phosphorylation Inhibition Compound->p38 Kinase Modulation Apoptosis Apoptosis Induction (Annexin V+ / PI+) DNA->Apoptosis DNA Damage Response Proliferation Tumor Proliferation & Migration Arrest p38->Proliferation Pathway Blockade Apoptosis->Proliferation

Mechanistic pathways of 3,4,5-trifluorophenyl β-amino alcohols in oncology models.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Workflow Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Characterization NMR / MS Validation Purification->Characterization InVitro In Vitro Cytotoxicity Characterization->InVitro FlowCytometry Flow Cytometry (Apoptosis) InVitro->FlowCytometry

Step-by-step experimental workflow for synthesizing and validating β-amino alcohols.

Protocol A: Synthesis and Structural Confirmation
  • Step 1: Epoxide Ring-Opening. React 2-(3,4,5-trifluorophenyl)oxirane with a primary alkylamine in absolute ethanol under reflux.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state, facilitating the regioselective nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide, minimizing unwanted polymerization.

  • Step 2: Chromatographic Purification. Purify the crude mixture using preparative HPLC.

  • Step 3: ¹³C and ¹⁹F NMR Spectroscopy.

    • Causality (Self-Validation): Relying solely on ¹H NMR is insufficient for fluorinated compounds due to complex multiplet overlapping. ¹³C NMR acts as a self-validating check; the carbons of the 3,4,5-trifluorophenyl ring will appear as distinct signals exhibiting characteristic C–F scalar coupling (e.g., large ¹JCF for C–F bonds). This explicitly confirms the integrity of the fluorinated aromatic system without interference from the aliphatic β-amino alcohol backbone[4].

Protocol B: In Vitro Cytotoxicity & Apoptosis Assessment
  • Step 1: Cell Viability (CCK-8 Assay). Plate MDA-MB-231 cells and treat with varying concentrations of the synthesized compound for 48 hours. Add CCK-8 reagent and measure absorbance at 450 nm.

    • Causality: CCK-8 utilizes a highly stable, water-soluble tetrazolium salt that is reduced by cellular dehydrogenases into a yellow formazan dye. This provides a direct, quantifiable, and non-toxic measure of metabolic activity, allowing for accurate IC₅₀ calculation[5].

  • Step 2: Annexin V/PI Dual Staining. Harvest treated cells, wash with cold PBS, and resuspend in binding buffer containing FITC-Annexin V and Propidium Iodide (PI). Analyze via flow cytometry.

    • Causality (Self-Validation): During early apoptosis, phosphatidylserine translocates to the outer leaflet of the plasma membrane, providing a binding site for Annexin V. Conversely, PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This dual-staining methodology self-validates the mechanism of cell death, ensuring the observed cytotoxicity is driven by programmed apoptosis rather than non-specific necrotic toxicity[2].

References

1.[7] Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega.7 2.[1] Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. 1 3.[3] Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. 3 4.[4] 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. Benchchem. 4 5.[5] 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLoS ONE. 5 6.[6] Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia. PMC. 6 7.[2] β-amino alcohols and their respective 2-phenyl-N-alkyl aziridines as potential DNA minor groove binders. UEA. 2

Sources

Strategic Fluorination: Metabolic Stability of 3,4,5-Trifluoro Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 3,4,5-trifluorophenyl motif represents a "privileged structure" for optimizing the metabolic stability of amino alcohols. This specific substitution pattern offers a dual-mechanism advantage: it sterically and electronically blocks the most metabolically vulnerable sites on the aromatic ring (the para and meta positions) while simultaneously modulating the physicochemical properties (pKa, LogD) of the adjacent amino alcohol pharmacophore.

This guide provides a technical deep-dive into the mechanistic rationale, physicochemical impacts, and experimental validation protocols for this scaffold. It is designed for researchers seeking to extend the half-life (


) and reduce the intrinsic clearance (

) of amino alcohol-based drug candidates.

Mechanistic Rationale: The "Fluorine Wall"

The metabolic stability of 3,4,5-trifluoro substituted amino alcohols is governed by the unique properties of the Carbon-Fluorine (C-F) bond and its specific topology on the phenyl ring.

Blockade of CYP450-Mediated Hydroxylation

Cytochrome P450 (CYP) enzymes typically initiate metabolism via oxidative attack on electron-rich aromatic rings. The 3,4,5-trifluoro pattern provides a robust defense mechanism:

  • Bond Strength: The aromatic C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~110 kcal/mol), rendering it resistant to homolytic cleavage by the high-valent Iron-Oxo species (Compound I) of CYP450.

  • Site Blocking:

    • Para (C4): The primary site for electrophilic attack due to steric accessibility and electronic activation. Fluorine at C4 shuts down this major clearance pathway.

    • Meta (C3/C5): Blocking both meta positions prevents "NIH shifts" (migration of substituents during oxidation) and secondary hydroxylation events.

  • Electronic Deactivation: The cumulative inductive effect (

    
    ) of three fluorine atoms significantly lowers the 
    
    
    
    -electron density of the ring, deactivating it towards electrophilic aromatic substitution-like oxidation mechanisms.
Modulation of the Amino Alcohol Moiety

The electron-withdrawing nature of the 3,4,5-trifluorophenyl group exerts a "through-bond" inductive effect on the adjacent amino alcohol chain.

  • pKa Reduction: It lowers the pKa of the amine.[1] A less basic amine is less protonated at physiological pH, which can improve membrane permeability. Crucially, a lower electron density on the Nitrogen atom reduces its susceptibility to N-oxidation or N-dealkylation .

Pathway Visualization

The following diagram illustrates the metabolic shunting effect of the 3,4,5-trifluoro substitution.

MetabolicPathway Substrate_H Non-Fluorinated Analog (Phenyl) CYP CYP450 (Oxidative Attack) Substrate_H->CYP High Affinity Substrate_F 3,4,5-Trifluoro Analog Substrate_F->CYP Steric/Electronic Resistance Metabolite_OH Hydroxylated Metabolite (Unstable) CYP->Metabolite_OH Para-Hydroxylation Stable Metabolic Stability (Low Clint) CYP->Stable Oxidation Blocked Clearance Rapid Clearance (High Clint) Metabolite_OH->Clearance

Figure 1: Mechanistic divergence in CYP450 metabolism between non-fluorinated and 3,4,5-trifluoro substituted analogs.

Physicochemical Impact Analysis

Replacing hydrogen with fluorine is not a "neutral" swap. It fundamentally alters the molecular landscape.

PropertyEffect of 3,4,5-Trifluoro SubstitutionImpact on DMPK
Lipophilicity (LogP) Increases (

LogP ~ +0.5 to +1.0)
Increases membrane permeability; potential for higher non-specific binding.
Distribution (LogD) Variable (depends on pKa shift)Often optimized for pH 7.4; prevents "ion trapping" in lysosomes.
Amine Basicity (pKa) Decreases (1–2 log units)Reduces N-oxide formation; improves oral bioavailability.
Metabolic Soft Spots Eliminates C3, C4, C5 sitesForces metabolism to slower routes (e.g., Phase II glucuronidation of the alcohol).

Experimental Protocols: Validating Stability

To rigorously assess the stability conferred by the 3,4,5-trifluoro motif, a comparative Microsomal Stability Assay is the gold standard.

Microsomal Stability Assay (Phase I)

This protocol measures the intrinsic clearance (


) mediated by CYP enzymes.

Materials:

  • Test Compounds: 3,4,5-trifluoro analog vs. non-fluorinated control (10 mM DMSO stock).

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram:

ProtocolWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN + IS Step3->Step4 Step5 5. Analysis Centrifugation -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH cofactor to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN containing Internal Standard (e.g., Propranolol-d7) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% Remaining) vs. Time to determine slope (

    
    ).
    

Calculation:




Interpreting the Data[2][3][4]
  • High Stability:

    
    L/min/mg. (Likely achieved by 3,4,5-trifluoro analogs).
    
  • Low Stability:

    
    L/min/mg. (Typical for unblocked phenyl amino alcohols).
    

Structural Alerts & Toxicity Considerations

While the 3,4,5-trifluoro motif is generally safe, researchers must screen for specific risks associated with fluorinated compounds.

  • Defluorination: Although rare for aryl fluorides (unlike alkyl fluorides), oxidative defluorination can occur if the ring is attacked ipso to the fluorine. However, the 3,4,5-pattern is highly deactivated, making this unlikely.

  • Mechanism-Based Inhibition (MBI): Highly fluorinated rings can sometimes act as "suicide substrates" for CYP enzymes, covalently binding to the heme. A Time-Dependent Inhibition (TDI) assay should be performed alongside stability testing.

  • Glucuronidation Shunting: By blocking oxidation, metabolism may shift entirely to the alcohol group (O-glucuronidation). This is generally a safe clearance route, but it should be confirmed using Hepatocyte Stability Assays (which contain Phase II enzymes like UGTs).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Haghi, K. (2020).[2] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 11(8), 1520–1522. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Bioisosteric applications of fluorinated amino ethanols in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Applications of Fluorinated Amino Ethanols in Drug Design Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the amino ethanol scaffold (


) represents a high-leverage tactic in modern medicinal chemistry. Beyond simple metabolic blocking, fluorinated amino ethanols function as sophisticated bioisosteres that simultaneously modulate basicity (pKa) , conformation (via the Gauche effect) , and lipophilicity (LogD) . This guide details the mechanistic underpinnings, synthetic pathways, and application strategies for deploying this motif to optimize lead compounds, particularly for CNS penetration and hERG avoidance.

Physicochemical Modulation: The Mechanistic Pillars

The introduction of a fluorine atom onto the ethyl backbone of an amino ethanol triggers three distinct physicochemical changes. Understanding these causality chains is essential for rational design.[1]

Basicity Modulation (The pKa Shift)

The most immediate effect of


-fluorination is the reduction of amine basicity. Due to the strong electronegativity of fluorine (

), the electron-withdrawing inductive effect (

) propagates through the carbon backbone, destabilizing the protonated ammonium species.
  • Quantitative Impact: A single

    
    -fluorine typically lowers the pKa of the amine by 1.0 to 2.0 log units .
    
  • Strategic Value:

    • CNS Penetration: Reduces the percentage of ionized species at physiological pH (7.4), increasing the fraction of neutral molecule available for passive diffusion across the Blood-Brain Barrier (BBB).

    • hERG Avoidance: High basicity is a known pharmacophore feature for hERG channel blockade.[1] Lowering pKa reduces this liability without necessitating gross structural changes.[1]

Conformational Control (The Gauche Effect)

Unlike steric bulk which typically enforces anti conformations, the C-F bond in 2-fluoroethylamines and 2-fluoroethanols exhibits a counter-intuitive preference for the gauche conformation relative to the vicinal heteroatom (N or O).

Mechanism:

  • Hyperconjugation: Electron density from the anti-periplanar

    
     bond donates into the low-lying 
    
    
    
    antibonding orbital.[1]
  • Electrostatics: In protonated amines, the favorable electrostatic interaction between

    
     and 
    
    
    
    stabilizes the gauche rotamer.[1]

This "conformational locking" reduces the entropic penalty of binding if the bioactive conformation matches the gauche preference.

Visualization: The Fluorine Gauche Effect

GaucheEffect cluster_0 Anti Conformation (Disfavored) cluster_1 Gauche Conformation (Favored) Anti F and N are 180° apart (Steric preference only) Gauche F and N are 60° apart (Hyperconjugation + Electrostatics) Anti->Gauche ΔG ≈ -1.0 kcal/mol Interaction σ(C-H) → σ*(C-F) Orbital Overlap Gauche->Interaction Stabilized by

Figure 1: Conformational landscape of


-fluoroamines.[1] The gauche preference is driven by hyperconjugative 

interactions and electrostatic attraction, locking the pharmacophore.

Synthetic Methodologies

Accessing these chiral motifs requires precise stereocontrol.[1] We present two field-proven protocols: Aziridine Ring Opening (for regiocontrol) and Deoxofluorination (for rapid analoging).

Protocol A: Regioselective Ring Opening of Aziridines

This is the "Gold Standard" for generating vicinal fluoro-amino alcohols with high enantiopurity.[1]

Reagents:

  • Substrate: Activated Aziridine (e.g., N-Tosyl or N-Boc).

  • Fluorine Source: Olah’s Reagent (Pyridine·9HF) or TEA·3HF.

  • Solvent: DCM or Ether (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve the activated aziridine (1.0 equiv) in anhydrous DCM in a polyethylene or Teflon vessel (glass reacts with HF).

  • Addition: Cool to 0°C. Dropwise add Olah’s reagent (1.5–3.0 equiv) under

    
     atmosphere.
    
  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1–4 hours).[1] The fluoride ion attacks the least hindered carbon in terminal aziridines (

    
     type).
    
  • Quench: Pour carefully into ice-cold saturated

    
    . Caution:  Exothermic gas evolution.[1]
    
  • Workup: Extract with DCM (x3), wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR will show a characteristic multiplet at 
    
    
    
    to
    
    
    ppm with
    
    
    Hz.[1]
Protocol B: Deoxofluorination of Amino Diols

Ideal for converting existing hydroxy-ethyl linkers to fluoro-ethyl linkers.[1]

Reagents:

  • Substrate: N-protected

    
    -amino alcohol.
    
  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Solvent: DCM.

Critical Note: This reaction proceeds via an aziridinium intermediate, often leading to rearrangement.[1] If retention of configuration is required, Protocol A is superior.[1]

Strategic Applications & Case Studies

Case Study: Optimization of NMDA Antagonists (Beta-Fluoro Lanicemine)

Lanicemine is a low-trapping NMDA antagonist.[1] To improve its metabolic stability and fine-tune its CNS distribution, researchers investigated


-fluorinated analogs.[1][2]
  • Challenge: The ethylamine linker is susceptible to metabolic N-dealkylation and oxidative deamination.[1]

  • Solution: Introduction of a fluorine atom at the

    
    -position.[1][3]
    
  • Outcome:

    • Metabolic Blockade: The C-F bond prevents hydrogen abstraction at the metabolic soft spot.

    • pKa Shift: The pKa dropped from ~9.5 (parent) to ~8.3 (fluoro-analog), significantly improving the fraction of neutral drug available to cross the BBB.

    • Result: Enhanced bioavailability and half-life while maintaining receptor affinity due to the gauche conformation mimicking the bioactive pose.

Comparative Data: Bioisosteric Impact
PropertyEthyl Linker (Parent)

-Fluoroethyl Linker
Impact on Drug Design
Bond Length C-H: 1.09 ÅC-F: 1.35 ÅMinimal steric perturbation (H

F is a conservative change).[1]
Van der Waals Radius H: 1.20 ÅF: 1.47 ÅSlightly larger, fills small hydrophobic pockets.[1]
Electronegativity 2.13.98Strong dipole; lowers pKa of adjacent amines.[1]
Lipophilicity (

)
0.00+0.14 (variable)Increases logP, but logD may decrease due to polarity.[1]
Metabolic Stability Low (Labile C-H)High (Strong C-F)Blocks CYP450 oxidation at the

-carbon.[1]

Decision Logic for Synthetic Route Selection

Use the following logic flow to determine the optimal synthetic strategy for your target molecule.

SynthesisLogic Start Target: Fluorinated Amino Ethanol Chirality Is Stereochemistry Critical? Start->Chirality PathA Route A: Aziridine Opening (Regioselective) Chirality->PathA Yes (High Purity Needed) PathB Route B: Deoxofluorination (Fast, Risk of Rearrangement) Chirality->PathB No (Racemic/Screening) PathC Route C: Organocatalysis (Enantioselective from Aldehyde) Chirality->PathC De Novo Construction Sub_Aziridine Precursor: Chiral Aziridine Reagent: Olah's Reagent PathA->Sub_Aziridine Sub_Deoxo Precursor: Amino Alcohol Reagent: DAST/Deoxo-Fluor PathB->Sub_Deoxo

Figure 2: Synthetic decision tree for accessing fluorinated amino ethanol scaffolds.

References

  • Enantioselective Synthesis of

    
    -Fluoroamines . Journal of the American Chemical Society.
    [Link]
    
  • The Observation of a Large Gauche Preference when 2-Fluoroethylamine and 2-Fluoroethanol Become Protonated . Chemical Communications. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. [Link]

  • Facile Prepar

    
    -Fluoro Amines by the Reaction of Aziridines with Potassium Fluoride . The Journal of Organic Chemistry.
    [Link]
    
  • Fluorine in Medicinal Chemistry . Chemical Society Reviews. [Link]

Sources

Methodological & Application

Topic: Derivatization and Synthetic Integration of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering pathways to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties conferred by fluorine, such as increased lipophilicity and altered electronic character, which can profoundly influence a peptide's biological activity and pharmacokinetic profile.[2][3] This document provides a comprehensive guide to the derivatization of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, a unique amino alcohol building block, for its successful integration into peptide sequences using solid-phase peptide synthesis (SPPS). We present detailed, validated protocols for the orthogonal protection of the primary amine function and outline key strategies for incorporating this moiety as a C-terminal peptide alcohol, a modification known to impact peptide stability and function.[4]

Introduction: The Strategic Value of Fluorinated Amino Alcohols

2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol represents a structurally intriguing building block for peptide modification. Its key features include:

  • Trifluorophenyl Ring: This moiety acts as a bioisostere for a standard phenyl ring, but with significant differences. The high electronegativity of the fluorine atoms can alter binding interactions (e.g., hydrogen bonding, dipole interactions) and improve metabolic stability by blocking sites of oxidative metabolism.[5] The presence of three fluorine atoms also provides a valuable 19F NMR probe for structural and binding studies.

  • Amino Alcohol Core: Replacing the C-terminal carboxylic acid with an alcohol function creates a peptide alcohol.[6] This modification removes the negative charge at physiological pH, which can enhance membrane permeability and alter the peptide's binding mode and stability.

To effectively utilize this building block in peptide synthesis, a strategic approach to its derivatization is paramount. The primary amine must be protected with a temporary group that is orthogonal to the side-chain protecting groups and the resin-cleavage conditions.[7] The two dominant strategies in SPPS, Fmoc/tBu and Boc/Bzl, dictate the choice of this N-terminal protecting group.[8] This guide will focus primarily on the more contemporary and widely used Fmoc-based strategy.[9]

Core Derivatization: N-Terminal Protection

The first and most critical step is the protection of the primary amine. This renders the amino alcohol ready for subsequent coupling or resin-anchoring steps. The choice between Fmoc and Boc protection depends on the overall synthetic strategy.

Fmoc Protection Strategy (Recommended)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for modern SPPS. It is stable to acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.[9][10]

This protocol details the reaction of the amino alcohol with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), a common and efficient Fmoc-donating reagent.[9]

Materials:

Reagent M.W. Quantity (for 1 mmol scale) Molar Eq.
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol 205.15 205 mg 1.0
Fmoc-OSu 337.32 371 mg 1.1
Sodium Bicarbonate (NaHCO₃) 84.01 168 mg 2.0
1,4-Dioxane - 10 mL -
Water - 5 mL -
Dichloromethane (DCM) - As needed -
Saturated aq. NH₄Cl - As needed -
Brine - As needed -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol (1.0 eq.) in a mixture of 1,4-dioxane (10 mL) and water (5 mL).

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until mostly dissolved.

  • Fmoc Reagent Addition: Add Fmoc-OSu (1.1 eq.) to the stirring solution at room temperature. The reaction mixture may become cloudy.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The starting material (amine) should be consumed, and a new, less polar spot (the Fmoc-protected product) should appear.

  • Work-up:

    • Once the reaction is complete, add 20 mL of water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous phase three times with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a white or off-white solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Fmoc protected amino alcohol.

Boc Protection Strategy (Alternative)

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).[11][12] This makes it suitable for Boc/Bzl synthesis strategies.[]

This protocol uses di-tert-butyl dicarbonate (Boc₂O) for the protection step.[11]

Materials:

Reagent M.W. Quantity (for 1 mmol scale) Molar Eq.
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol 205.15 205 mg 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 240 mg 1.1
Triethylamine (TEA) 101.19 140 µL (101 mg) 1.0
Tetrahydrofuran (THF), anhydrous - 10 mL -
Ethyl Acetate (EtOAc) - As needed -
Saturated aq. NaHCO₃ - As needed -
Brine - As needed -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol (1.0 eq.) in anhydrous THF (10 mL).

  • Reagent Addition: Add triethylamine (1.0 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by TLC as described in Protocol 1.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure N-Boc protected amino alcohol.

Synthetic Integration: Incorporating the Building Block into Peptides

Once the N-protected amino alcohol is synthesized, it can be incorporated into a peptide chain. The most direct application is its use as the C-terminal residue, creating a peptide alcohol.

Strategy: C-Terminal Peptide Alcohol Synthesis via SPPS

In this approach, the N-Fmoc protected amino alcohol is anchored to a solid support through its hydroxyl group. The synthesis then proceeds by standard SPPS, sequentially adding amino acids to the free amine after each Fmoc-deprotection cycle.[1][14]

cluster_0 Preparation of Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) A 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol B N-Fmoc Protected Amino Alcohol A->B  Protocol 1:  Fmoc-OSu, Base D Resin-Anchored Amino Alcohol B->D  Use in SPPS C 2-Chlorotrityl Chloride (2-CTC) Resin C->D  Protocol 3:  Anchoring E Fmoc Deprotection (20% Piperidine/DMF) D->E F Peptide Coupling (Fmoc-AA-OH, HATU, DIEA) E->F G Repeat Cycles (E -> F) F->G G->E for next residue H Final Cleavage (TFA Cocktail) G->H I Purified Peptide Alcohol H->I

Figure 1: Overall workflow for derivatization and SPPS integration.

2-CTC resin is ideal for this purpose as it allows for mild cleavage conditions that preserve the final peptide alcohol structure.[15]

Materials:

Reagent/Material Quantity (for 0.5 mmol scale) Molar Eq.
2-CTC Resin (1.2 mmol/g loading) 417 mg 1.0
N-Fmoc Protected Amino Alcohol 214 mg (0.5 mmol) 1.0
N,N-Diisopropylethylamine (DIEA) 174 µL (1.0 mmol) 2.0
Dichloromethane (DCM), anhydrous 10 mL -
Methanol (for capping) 1 mL -

| Dimethylformamide (DMF) | As needed | - |

Step-by-Step Procedure:

  • Resin Swelling: Place the 2-CTC resin in a peptide synthesis vessel. Swell the resin in anhydrous DCM (5 mL) for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve the N-Fmoc protected amino alcohol (1.0 eq.) in anhydrous DCM (5 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the solution of the N-Fmoc amino alcohol to the resin, followed by DIEA (2.0 eq.).

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Self-Validation): The loading efficiency must be determined.

    • Accurately weigh a small amount of the dried resin (e.g., 5 mg).

    • Treat the resin with a known volume (e.g., 2 mL) of 20% piperidine in DMF.

    • Agitate for 30 minutes to cleave the Fmoc group, releasing the dibenzofulvene-piperidine adduct.

    • Measure the absorbance of the supernatant at 301 nm using a UV-Vis spectrophotometer.

    • Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

    • Formula: Loading (mmol/g) = (Absorbance × Volume of solution in L) / (7800 × mass of resin in g)

With the amino alcohol successfully anchored, the synthesis can proceed using standard Fmoc-SPPS cycles of deprotection and coupling with the desired amino acids.[14] For sterically hindered couplings, more powerful reagents like HATU are recommended.[16][17]

Analytical Characterization

Rigorous characterization is essential to validate the successful synthesis of the derivatized building block.

Table of Expected Analytical Data for N-Fmoc-2-amino-1-(3,4,5-trifluorophenyl)ethan-1-ol:

Technique Expected Result
TLC R_f ≈ 0.4 in 30% EtOAc/Hexanes (product is less polar than starting amine).
¹H NMR Appearance of peaks corresponding to the Fmoc group (aromatic protons ~7.2-7.8 ppm) and shifts in the peaks adjacent to the newly formed carbamate.
¹⁹F NMR Signals corresponding to the trifluorophenyl ring, which can confirm structural integrity.

| Mass Spec (ESI+) | Calculated [M+Na]⁺ = 449.1. Observed peak should match this value. |

Safety and Handling

  • Amino Alcohol: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Fmoc-OSu, Boc₂O, DIEA, and TFA are corrosive and/or irritants. Handle them in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Solvents: Dioxane, DCM, and DMF are hazardous. Avoid inhalation and skin contact.

References

  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Bunnage, M. E., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository.
  • Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.
  • Neuland Labs. (2025).
  • Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions.
  • Kallscheuer, N., et al. (2019). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science. [Link]

  • Bunnage, M. E., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • MilliporeSigma. Peptide Coupling Reagents Guide. MilliporeSigma.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Schlingman, K. L., et al. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link]

  • Wang, H., et al. (2022). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. Journal of the American Chemical Society. [Link]

  • AAPPTEC. Coupling Reagents. AAPPTEC.
  • de Alaniz, M. J. R., et al. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (−)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. ACS Omega. [Link]

  • Patil, B. S., et al. (2015). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Synthetic Communications. [Link]

  • Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Peptides.com.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • O'Brien, D. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. [Link]

  • Hamada, Y., et al. (1985). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. SciSpace.
  • Kanaujia, P. K., et al. (2008). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Chromatography A. [Link]

  • Kondrat'ev, V. B., et al. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Journal of Analytical Chemistry. [Link]

  • Loffet, A., et al. (2011). Solid phase peptide synthesis of peptide alcohols.
  • BOC Sciences. BOC-Amino Acids. BOC Sciences.
  • Isenegger, P. G., et al. (2013). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.
  • Mensah, E. A., et al. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Molecules. [Link]

  • Kasai, K., et al. (2010). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]

  • Shaikh, N. S., et al. (2015). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • AAPPTEC.
  • Nájera, C., et al. (2024).
  • Shimadzu. (2020).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Jolk, I., et al. (2020). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Journal of Peptide Science. [Link]

  • Dereddi, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. 2-Amino-1-phenylethanol 98%. Sigma-Aldrich.
  • Wikipedia. Phenylethanolamine. Wikipedia. [Link]

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Scalable manufacturing processes for fluorinated beta-amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of Fluorinated


-Amino Alcohols 

Subtitle: Strategies for


-Amino-

-Trifluoromethyl Alcohol Synthesis via Chemo-Enzymatic and Continuous Flow Protocols

Executive Summary

Fluorinated


-amino alcohols, particularly 

-amino-

-trifluoromethyl alcohols
, are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores in protease inhibitors (e.g., Cathepsin K, HIV protease) and as chiral auxiliaries. The introduction of the trifluoromethyl (

) group adjacent to the alcohol enhances metabolic stability and increases the acidity of the hydroxyl group (

), strengthening hydrogen bonding interactions within active sites.

However, the scalable manufacture of these motifs is hindered by:

  • Stereochemical Complexity: Simultaneous control of two contiguous stereocenters.

  • Reagent Safety: Handling volatile fluoral equivalents or hazardous fluorinating agents (e.g., DAST, HF).[1]

  • Process Stability: Managing the exotherms associated with nitroaldol condensations or hydride reductions.

This Application Note details two field-proven, scalable protocols: a Biocatalytic Reductive Route for high stereocontrol and a Continuous Flow Henry Reaction for process safety and throughput.

Strategic Approach A: Biocatalytic Asymmetric Reduction

Objective: Synthesis of enantiopure


-amino-

-trifluoromethyl alcohols via the stereoselective reduction of

-amino trifluoromethyl ketones.
Mechanistic Insight

Chemical reduction of


-amino trifluoromethyl ketones often yields diastereomeric mixtures due to the strong electron-withdrawing nature of the 

group, which destabilizes the Felkin-Anh transition state. Biocatalysis using Ketoreductases (KREDs) offers a solution by enforcing rigid steric control within the enzyme active site.
  • Substrate:

    
    -protected 
    
    
    
    -amino trifluoromethyl ketone.
  • Enzyme System: NADPH-dependent KRED coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

  • Advantage: KREDs can be screened to select for either syn or anti diastereomers with

    
     ee/de.
    
Detailed Protocol: KRED-Mediated Reduction

Target Scale: 100 g Pilot Batch

Materials:

  • Substrate:

    
    -Boc-1,1,1-trifluoro-3-amino-4-phenylbutan-2-one (Model substrate).
    
  • Enzyme: Commercial KRED panel (e.g., Codexis, Almac, or equivalent).

  • Cofactor: NADP+ (1.0 wt%).

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Methodology:

  • Screening: Perform a 96-well plate screen of KREDs to identify a "hit" giving >95% conversion and >98:2 dr.

  • Reaction Assembly (1 L Reactor):

    • Charge 500 mL of KPi buffer (pH 7.0) into a temperature-controlled vessel set to 30°C.

    • Add D-Glucose (1.5 equivalents relative to substrate).

    • Add NADP+ (1.0 g) and GDH (5000 U).

    • Add the selected KRED (2.0 g, pre-dissolved in buffer).

  • Substrate Addition:

    • Dissolve the ketone substrate (100 g) in IPA or DMSO (minimal volume, typically <10% v/v of total reaction mix) to assist solubility. Note: Fluorinated ketones can be prone to hydrate formation in water; adding organic co-solvent helps shift equilibrium toward the ketone.

    • Add substrate solution slowly over 1 hour to prevent enzyme inhibition.

  • Monitoring:

    • Maintain pH at 7.0 using 1M NaOH (pH stat). The GDH cycle produces gluconic acid, necessitating base addition.

    • Monitor conversion via HPLC (C18 column, Water/Acetonitrile gradient).

  • Workup:

    • Upon completion (>24 h), add Celite and filter to remove protein.

    • Extract aqueous phase with MTBE (3 x 300 mL).

    • Concentrate organic layers to yield the chiral alcohol.

Biocatalytic Workflow Diagram

Biocatalysis Substrate Trifluoromethyl Ketone KRED KRED Enzyme Substrate->KRED Product Chiral Fluorinated Amino Alcohol KRED->Product Reduction NADP NADP+ KRED->NADP GDH GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconic Gluconic Acid GDH->NADPH Recycling GDH->Gluconic

Figure 1: Coupled enzymatic cycle illustrating the KRED-mediated reduction supported by GDH cofactor recycling.

Strategic Approach B: Continuous Flow Henry Reaction

Objective: Safe, scalable synthesis of the


-amino-

-trifluoromethyl scaffold via the Nitroaldol (Henry) reaction of fluoral followed by hydrogenation.
Mechanistic Insight

The Henry reaction between Fluoral (Trifluoroacetaldehyde) and a nitroalkane is the most direct route to the carbon backbone. However, Fluoral is often supplied as a stable hydrate or hemiacetal which releases the volatile, toxic aldehyde upon heating or dehydration.

  • Batch Challenge: Exothermic deprotonation of nitroalkane and runaway potential with unstable fluoral species.

  • Flow Solution: Precise residence time control prevents side reactions (retro-Henry) and manages the exotherm.

Detailed Protocol: Flow Nitroaldol Condensation

Target Scale: 500 g/day throughput

Materials:

  • Reagent A: Fluoral hydrate (commercial) or Fluoral methyl hemiacetal.

  • Reagent B: Nitromethane (or higher nitroalkane) + Base (DBU or TMG - Tetramethylguanidine).

  • Solvent: THF or Methanol.

  • Quench: Acetic acid in Methanol.

Flow Reactor Setup (e.g., Vapourtec or Chemtrix):

  • Feed Preparation:

    • Stream 1: Fluoral hemiacetal (1.0 M in THF).

    • Stream 2: Nitromethane (1.2 equiv) + DBU (0.1 equiv) in THF.

  • Reaction Module:

    • Mix Streams 1 and 2 in a T-mixer (PFA or Hastelloy).

    • Reactor Coil: 10 mL PFA coil.

    • Temperature: 0°C to 20°C (Cooling required to suppress polymerization).

    • Residence Time: 10–20 minutes (Optimization required per substrate).

  • Quench Module:

    • Introduce Stream 3 (Acetic Acid/MeOH) immediately at the reactor exit to neutralize the base and freeze the equilibrium.

  • Downstream Hydrogenation (Telescoped):

    • The output stream (Nitro-alcohol) is mixed with

      
       gas and passed through a packed-bed reactor containing Raney Nickel or Pd/C at 50°C/20 bar.
      
    • Safety Note: This converts the nitro group to the amine, yielding the final

      
      -amino alcohol.[2]
      
Continuous Flow Diagram

FlowProcess FeedA Fluoral Hemiacetal (in THF) Mixer1 T-Mixer FeedA->Mixer1 FeedB Nitroalkane + DBU (Base) FeedB->Mixer1 FeedC Quench (Acetic Acid) Mixer2 Quench Mixer FeedC->Mixer2 H2 Hydrogen Gas Pump H-Cube / Packed Bed H2->Pump Reactor1 Reactor Coil (Henry Rxn) 0°C, 15 min Mixer1->Reactor1 Exothermic Reactor1->Mixer2 Intermediate Nitro-Alcohol Mixer2->Intermediate Stream Final Beta-Amino Alcohol Pump->Final Intermediate->Pump

Figure 2: Telescoped continuous flow setup for the Henry reaction followed by hydrogenation.

Comparative Analysis of Methods

FeatureBiocatalysis (Method A)Continuous Flow (Method B)
Primary Utility Setting Stereochemistry (ee/dr > 99%)Bulk Construction of Backbone
Key Challenge Enzyme cost & development timeHandling Fluoral toxicity & H2 pressure
Scalability Linear (Volume increase)Linear (Time on stream)
Green Metrics High (Aqueous buffer, ambient temp)Moderate (Solvent recycling required)
Typical Yield 85-95%70-85% (Telescoped)

References

  • Biocatalytic Reduction of Fluorinated Ketones

    • Hollmann, F., et al. "Biocatalytic reduction of fluoroalkyl ketones." Green Chemistry, 2011.
    • Source:

  • Synthesis of

    
    -amino-
    
    
    
    -trifluoromethyl alcohols:
    • Pestel, A., et al.
    • Source:

  • Continuous Flow Aziridine/Fluorine Chemistry

    • Shipman, M., et al. "Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes." Organic Letters, 2015.[3]

    • Source:

  • Flow Chemistry with Hazardous Fluorinating Agents

    • Baxendale, I. R., et al. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2010.
    • Source:

  • Henry Reaction in Flow

    • Odedra, A., et al. "Continuous Flow Synthesis of -Nitroalcohols." Journal of Flow Chemistry, 2013.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492-F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties isolating 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol (referred to hereafter as Target-345 ) due to its amphiphilic nature.[1] The 3,4,5-trifluorophenyl moiety imparts significant lipophilicity, while the amino-alcohol "head" creates polarity and hydrogen-bonding capability. This duality often results in "oily" crude products that resist crystallization and streak on silica gel.

This guide moves beyond standard textbook answers to address the specific physicochemical behavior of fluorinated


-amino alcohols.
Module 1: The "Sticky Oil" Phenomenon (Solidification Strategy)

User Inquiry: "My crude reaction mixture concentrates to a yellow/orange oil that refuses to crystallize, even after weeks in the freezer. How do I get a handleable solid?"

Technical Diagnosis: The free base of Target-345 relies on weak intermolecular hydrogen bonding (


) to form a lattice.[1] The electron-withdrawing nature of the trifluorophenyl ring reduces the electron density on the aromatic ring, weakening 

-

stacking interactions that normally aid crystallization in non-fluorinated analogs. The result is a metastable amorphous oil.

Protocol: Hydrochloric Acid Salt Formation The most robust strategy is to disrupt the internal H-bonding by protonating the amine, forcing the formation of an ionic lattice.[1]

  • Dissolution: Dissolve the crude oil in a minimum volume of Ethyl Acetate (EtOAc) .[1] If the oil is very viscous, add a small amount of Isopropanol (IPA) (max 10% v/v) to ensure homogeneity.

  • Acidification: Cool the solution to

    
    . Slowly add 4M HCl in Dioxane  (or Et2O) dropwise.
    
    • Target pH: 1–2 (wet pH paper).

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at

    
     for 1 hour. If the precipitate clumps (gums up), add Methyl tert-butyl ether (MTBE)  as an anti-solvent to harden the solid.
    
  • Isolation: Filter under nitrogen (to prevent hygroscopic water uptake). Wash the cake with cold MTBE.

Why this works: The chloride ion provides a counter-charge that creates a high-lattice-energy solid (


 melting point typically), bypassing the weak interactions of the free base.
Module 2: Chromatographic Tailing & Retention

User Inquiry: "I'm trying to purify the free base on silica, but the peak tails badly and co-elutes with impurities. I'm losing yield."

Technical Diagnosis: The primary amine in Target-345 interacts strongly with acidic silanol groups (


) on the silica surface.[1] The fluorine atoms on the ring also increase the compound's "stickiness" to the stationary phase via dipole interactions.

Troubleshooting Guide: Mobile Phase Modifiers

MethodModifierMechanismRecommendation
Standard 1% Triethylamine (TEA)Competes for silanol sites, blocking the amine interaction.[1]Start here. Use DCM:MeOH:TEA (95:4:1).
Aggressive 1%

(28% aq)
Suppresses ionization of the amine (keeps it neutral).Use with DCM:MeOH (90:10) for very polar impurities.
Reverse Phase 0.1% Trifluoroacetic acid (TFA)Ion pairs with the amine, improving peak shape on C18.Ideal for prep-HPLC. Note: Isolates the TFA salt.

Visualization of Tailing Logic:

TailingLogic Problem Broad/Tailing Peak Check Check Mobile Phase Problem->Check Silanol Silanol Interaction Check->Silanol Normal Phase C18 Switch to C18 (High pH) Check->C18 Reverse Phase Base Add 1% TEA or NH4OH Silanol->Base Block Sites caption Figure 1: Decision logic for correcting peak tailing in amino-alcohol purification.

Module 3: Enantiomeric Resolution (Chiral Purity)

User Inquiry: "I synthesized this as a racemate, but I need the (R)-enantiomer with >99% ee. Standard recrystallization isn't working."

Technical Diagnosis: Fluorinated phenyl rings often alter the "fit" of a molecule into the chiral pockets of standard resolving agents. A simple tartaric acid resolution might fail because the fluorine atoms create steric or electrostatic repulsion that prevents tight diastereomeric salt packing.

Strategic Protocol: Diastereomeric Crystallization Screening Do not rely solely on Tartaric acid.[1] The "Dutch Resolution" approach (using families of resolving agents) is required.

  • Screening Set: Prepare 100 mg of racemate in EtOH. Add 0.5 equivalents of the following acids in separate vials:

    • (L)-Tartaric Acid (The standard)

    • (S)-Mandelic Acid (Often better for aromatic alcohols)[1]

    • (1S)-10-Camphorsulfonic Acid (CSA) (Bulky, good for fluorinated sterics)[1]

    • Dibenzoyl-L-tartaric acid (Stronger

      
      -
      
      
      
      interactions)
  • Observation: Look for crystals after 24 hours. If no crystals, scratch the glass or add drops of

    
    .
    
  • Analysis: Filter crystals, free-base a small sample, and run Chiral HPLC.

    • Column Recommendation: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The amine modifier is critical here.

Alternative: Kinetic Resolution (Enzymatic) If chemical resolution fails, use Lipase PS (Amano) from Burkholderia cepacia .[1]

  • Reaction: Acylation of the alcohol group.

  • Selectivity: Lipases often distinguish the chiral center at the alcohol position (C1) with high selectivity (

    
    ), even with fluorinated rings.[1]
    
  • Result: You get the unreacted alcohol (usually one enantiomer) and the acylated ester (the other enantiomer), which are easily separable by flash chromatography.

Module 4: Stability & Storage

Common Issue: Samples turning brown/pink over time.

  • Cause: Oxidation of the benzylic amine/alcohol position, accelerated by the electron-withdrawing fluorines making the benzylic protons slightly more acidic and prone to radical formation.

  • Fix: Always store as the HCl salt . The salt form locks the nitrogen lone pair, preventing N-oxidation, and stabilizes the lattice against light/air degradation.

Summary Data Table
PropertyFree BaseHCl Salt
State Yellow/Orange Oil (Viscous)White Crystalline Solid
Solubility (Water) Low / InsolubleHigh
Solubility (Org) Soluble in DCM, EtOAc, MeOHSoluble in MeOH; Insoluble in EtOAc,

Stability Oxidizes in air (weeks)Stable indefinitely (desiccated)
Purification Distillation (High Vac) or ColumnRecrystallization (IPA/EtOAc)
Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Racemic Oil) Extract Acid/Base Extraction (Remove neutrals) Crude->Extract Decision Need Enantiopure? Extract->Decision Salt Form HCl Salt (EtOAc/HCl) Decision->Salt No (Racemic OK) Resolution Chiral Resolution (Mandelic Acid or Lipase) Decision->Resolution Yes (Chiral) Recryst Recrystallize (MeOH/MTBE) Salt->Recryst Final Pure Target-345 (>98% purity) Recryst->Final Resolution->Final caption Figure 2: Integrated purification workflow for Target-345.

References
  • Enantioselective Synthesis & Resolution

    • Lipase-Catalyzed Hydrolysis: Specific protocols for resolving fluorinated -amino esters and alcohols using Lipase PSIM.
    • Source:[1]

  • Salt Formation & Recrystallization

    • HCl Salt Method: Detailed methodology for converting oily amino-ketones/alcohols into stable HCl salts using MeCN/MeOH systems.
    • Source:[1]

  • General Reactivity of Trifluorophenyl Compounds

    • Structure-Activity Context: Discussion on the synthesis and isolation of 3,4,5-trifluorophenyl derivatives in medicinal chemistry (related to Sitagliptin intermedi
    • Source:[1]

  • Chiral Resolution Strategies

    • Classical Resolution: Principles of resolving agents for amino alcohols, including the use of tartaric and mandelic acids.
    • Source:[1]

Sources

Optimizing chiral resolution of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for a Contract Research Organization (CRO) specializing in chiral technologies. It addresses the specific challenges of resolving 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol , a critical intermediate likely used in the synthesis of fluorinated bioactive analogs (similar to DPP-4 inhibitors or


-adrenergic blockers).[1][2]

Subject: Optimization of Chiral Resolution for 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Scale-Up)[1][2]

Executive Summary & Molecule Analysis

User Context: You are attempting to separate the enantiomers of a fluorinated


-amino alcohol.
The Molecule:  2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol.[1][2]
Chemical Behavior: 
  • Electronic Effect: The 3,4,5-trifluoro substitution on the phenyl ring is strongly electron-withdrawing.[1] This increases the acidity of the benzylic hydroxyl proton and decreases the basicity of the amine compared to non-fluorinated phenylethanolamines.

  • Solubility: The fluorine atoms increase lipophilicity but also induce strong intermolecular hydrogen bonding, often leading to "oiling out" during crystallization.

Troubleshooting Modules

Module A: Enzymatic Kinetic Resolution (Biocatalysis)

The "Green" Route: Best for high enantiomeric excess (>99% ee) but requires careful chemoselectivity control.[2]

Common Issue: Chemo-selectivity failure (Amide vs. Ester formation). The Problem: Lipases (like CAL-B) can acylate both the amine (to form an amide) and the hydroxyl (to form an ester).[2] The 3,4,5-trifluoro group pulls electron density, making the hydroxyl less nucleophilic, potentially favoring the unwanted


-acylation.

Protocol 1: The "N-Boc" Protection Strategy (Recommended) To guarantee high yield and purity, we recommend protecting the amine first. This forces the enzyme to act only on the chiral alcohol.

  • Protection: React racemate with

    
     / 
    
    
    
    to form tert-butyl (2-hydroxy-2-(3,4,5-trifluorophenyl)ethyl)carbamate.[1][2]
  • Resolution:

    • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

    • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1][2] Avoid polar solvents like THF which strip water from the enzyme.[2]

    • Acyl Donor: Vinyl Acetate (5 equivalents).[2]

    • Temp: 30°C - 40°C.[1][2]

  • Workup: The lipase will selectively acylate the

    
    -enantiomer (typically) to the acetate ester, leaving the 
    
    
    
    -alcohol untouched.
  • Separation: Silica gel chromatography (Ester elutes much faster than Alcohol).[2]

Troubleshooting Q&A:

Q: My reaction conversion stalls at 30% even after 24 hours. A: The electron-deficient ring makes the hydroxyl group a poor nucleophile.

  • Fix 1: Increase temperature to 50°C (CAL-B is stable).

  • Fix 2: Switch solvent to Diisopropyl ether (DIPE) .[2] It often enhances reaction rates for fluorinated substrates compared to MTBE.

  • Fix 3: Add molecular sieves (3Å) to the reaction vessel.[2] Even trace water can cause hydrolysis of the product ester back to the substrate, creating a futile cycle.

Q: I am seeing low E-values (Selectivity < 20). A: This is often a temperature issue. While heating helps rate, it hurts selectivity.

  • Fix: Drop temperature to 20°C and extend time. If still low, switch enzyme to Lipase PS "Amano" IM (from Burkholderia cepacia), which has a tighter binding pocket better suited for bulky trifluorophenyl groups.

Module B: Classical Chemical Resolution (Crystallization)

The "Bulk" Route: Best for multi-kilogram scale where chromatography is too expensive.[2]

The Challenge: The 3,4,5-trifluoro group reduces the amine's basicity (


 drop). Standard weak acids (like Tartaric acid) may fail to form stable salts.[2]

Protocol 2: Diastereomeric Salt Formation We recommend using Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2] The benzoyl groups provide


-

stacking opportunities with the electron-deficient trifluorophenyl ring, stabilizing the crystal lattice.
  • Solvent System: Ethanol (95%) is the starting point.[2]

  • Stoichiometry: 0.5 to 1.0 equivalents of L-DBTA per mole of racemate.[2]

  • Procedure:

    • Dissolve racemate in hot Ethanol.

    • Add L-DBTA solution (hot).

    • Cool slowly (1°C/min) to room temp.

    • Critical Step: If no crystals form, do NOT add antisolvent yet.[2] Scratch the glass or add a seed crystal of a similar fluorinated amino alcohol salt.

Troubleshooting Q&A:

Q: "I get an oil instead of crystals." (Oiling Out) A: This is classic for trifluorinated compounds. [2] * Fix: Re-heat to dissolve the oil. Add Isopropanol (IPA) as a co-solvent (approx 20% v/v).[2] IPA reduces solubility of the salt but promotes better crystal habit than hexane.

  • Alternative: Switch resolving agent to (S)-Mandelic Acid .[1][2] The aromatic interaction often differs enough to induce crystallization when tartrates fail.[2]

Module C: Analytical & Prep HPLC

Validation: How to prove you have the enantiomer.

Method Parameters:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10).[2]

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.[2]

    • Why? The free amine will interact with residual silanols on the silica backbone, causing severe peak tailing. The DEA blocks these sites.[2]

Data Summary Table: Solvent Screening for HPLC

ColumnMobile PhaseAdditiveResolution (Rs)Notes
OD-H Hex:IPA (90:10)0.1% DEA2.4Baseline separation.[2] Best general purpose.
AD-H Hex:EtOH (85:15)0.1% DEA3.1Higher capacity for Prep scale.[2]
IA MTBE:EtOH (95:[1][2]5)0.1% TFA1.2Not recommended.[2] Acidic mobile phase suppresses amine ionization but poor separation.[2]

Workflow Visualization

Diagram 1: Method Selection Decision Tree

Caption: Decision matrix for selecting the optimal resolution pathway based on scale and purity requirements.

ResolutionStrategy Start Start: Racemic 2-Amino-1-(3,4,5-trifluorophenyl)ethanol ScaleQ What is your Target Scale? Start->ScaleQ SmallScale < 10 grams (Discovery/MedChem) ScaleQ->SmallScale LargeScale > 100 grams (Process Dev) ScaleQ->LargeScale HPLC_Route Preparative Chiral HPLC (Chiralpak AD-H) SmallScale->HPLC_Route Fastest PurityQ Is >99.5% ee required immediately? LargeScale->PurityQ Chem_Route Chemical Resolution (Dibenzoyl-Tartaric Acid) Bio_Route Enzymatic Resolution (Lipase CAL-B) N-Boc Protection N-Boc Protection Bio_Route->N-Boc Protection Recommended PurityQ->Chem_Route No (Cost Driven) PurityQ->Bio_Route Yes (High Selectivity)

[1][2]

Diagram 2: Enzymatic Process Flow (N-Boc Route)

Caption: Step-by-step workflow for the Lipase-catalyzed kinetic resolution with N-protection.

EnzymaticWorkflow Racemate Racemic Substrate Step1 1. N-Boc Protection (Boc2O, NaOH) Racemate->Step1 Step2 2. Kinetic Resolution (CAL-B, Vinyl Acetate, MTBE) Step1->Step2 Split Separation (Silica Gel) Step2->Split ProdA (S)-Alcohol (N-Boc Protected) Split->ProdA Unreacted ProdB (R)-Acetate (N-Boc Protected) Split->ProdB Acylated Step3 3. Hydrolysis (LiOH / MeOH) ProdB->Step3 Final Pure (R)-Alcohol Step3->Final

References

  • Ghanem, A. (2007).[2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Phenylethanols. Tetrahedron: Asymmetry, 18(12), 1363–1393. [2]

  • Breuer, M., et al. (2004).[2] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824.[1] [2]

  • Phenomenex Application Guide. Chiral HPLC Method Development for Basic Compounds. (Standard industry protocol for amine-modified mobile phases).

  • Kamal, A., et al. (2008).[2] Chemoenzymatic Resolution of 2-Amino-1-phenylethanols. Tetrahedron: Asymmetry, 19(15), 1820-1828.[1] (Describes the N-Boc protection strategy for similar amino alcohols).

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of trifluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Fluorinated Pharmacophores: A Comparative Guide to Mass Spectrometry Platforms for Trifluorinated Amino Alcohols

As a Senior Application Scientist, I frequently encounter the analytical hurdles introduced by the incorporation of fluorine into drug candidates. The trifluoromethyl (–CF₃) group is a privileged motif in medicinal chemistry, prized for its ability to improve metabolic stability and lipophilicity. However, when attached to an amino alcohol backbone—a common scaffold in pharmaceuticals and synthetic building blocks—the strong electron-withdrawing nature of the –CF₃ group profoundly alters the molecule's basicity, ionization efficiency, and fragmentation trajectory.

This guide objectively compares the two dominant analytical platforms for the structural elucidation of trifluorinated amino alcohols: High-Resolution Accurate Mass (HRAM) LC-ESI-MS/MS and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By understanding the mechanistic causality behind their fragmentation patterns, researchers can select the optimal workflow for their drug development pipelines.

The Mechanistic Divide: Ionization and Fragmentation

The choice of ionization technique dictates the observed fragmentation pathways. The presence of the –CF₃ group introduces unique mass spectral behaviors that must be carefully interpreted.

Platform A: HRAM LC-ESI-MS/MS (Soft Ionization) Under Electrospray Ionization (ESI+), trifluorinated amino alcohols typically yield an intact protonated precursor [M+H]+. During Collision-Induced Dissociation (CID), the dominant and most diagnostic fragmentation pathway is the neutral loss of HF (-20 Da) or H₂F₂ (-40 Da)[1]. Causality: The highly electronegative fluorine atoms form strong intramolecular hydrogen bonds with the adjacent protonated amine or hydroxyl group. Upon collisional activation, this proximity facilitates the rapid elimination of neutral hydrogen fluoride, a process highly specific to fluorinated aliphatic chains[1]. Additionally, the nitrogen atom directs classical alpha-cleavage, though the electron-withdrawing –CF₃ group destabilizes adjacent carbocations, shifting the cleavage site.

Platform B: GC-EI-MS (Hard Ionization) Under 70 eV Electron Ionization (EI), the molecule is subjected to high energy, resulting in extensive fragmentation and often the absence of a molecular ion. A hallmark of this platform is the radical loss of a –CF₃ group (-69 Da) [2]. Causality: The rigid, high-energy state induced by EI promotes homolytic bond cleavage. The carbon-carbon bond adjacent to the –CF₃ group breaks, expelling the trifluoromethyl radical and leaving a stabilized carbocation.

Fragmentation Precursor Protonated Precursor [M+H]+ HFLoss Neutral Loss [M+H - HF]+ (-20 Da) Precursor->HFLoss Intramolecular H-bonding & Elimination CF3Loss Radical Cleavage [M+H - CF3]+ (-69 Da) Precursor->CF3Loss High Collision Energy AlphaCleavage Alpha-Cleavage Immonium Ion Precursor->AlphaCleavage Amine-directed cleavage

Fig 1. Primary ESI-MS/MS fragmentation pathways of protonated trifluorinated amino alcohols.

Comparative Performance Metrics

When evaluating these platforms for routine screening or structural elucidation, performance must be quantified. Table 1 summarizes the experimental capabilities of both systems.

Table 1: Quantitative Performance Comparison

Performance MetricPlatform A: HRAM LC-ESI-MS/MSPlatform B: GC-EI-MS (Derivatized)
Ionization Method Soft (ESI+), yields intact [M+H]+Hard (EI, 70 eV), yields extensive fragments
Key Diagnostic Fragment Neutral loss of HF (-20 Da)Radical loss of CF₃ (-69 Da)
Sample Prep Time < 10 minutes (Dilute & Shoot)60–90 minutes (Drying & Derivatization)
Mass Accuracy < 2 ppm (High-Resolution Orbitrap/Q-TOF)Nominal mass (~0.1 Da, Quadrupole)
Matrix Susceptibility High (Ion suppression in ESI source)Low (Matrix separated by GC)
Structural Confidence High (Exact mass formula generation)High (NIST Library spectral matching)

Self-Validating Experimental Workflows

To ensure data integrity, analytical protocols must be designed as self-validating systems. Below are the optimized methodologies for both platforms.

Workflow cluster_LC Platform A: HRAM LC-ESI-MS/MS cluster_GC Platform B: GC-EI-MS Sample Trifluorinated Amino Alcohol Dilution Direct Dilution Sample->Dilution Aqueous/Org Deriv Derivatization Sample->Deriv Moisture-free LCMS ESI+ & Q-TOF Dilution->LCMS Data Structural Elucidation LCMS->Data Exact Mass GCMS EI (70 eV) & Quad Deriv->GCMS GCMS->Data Library Match

Fig 2. Workflow comparison: HRAM LC-ESI-MS/MS versus derivatization-dependent GC-EI-MS.

Protocol A: HRAM LC-ESI-MS/MS Workflow

This platform is ideal for rapid screening of fluorinated pharmaceuticals in complex matrices like human serum[3].

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The weak organic acid ensures complete protonation of the basic amine group, maximizing ESI+ ionization efficiency and preventing peak tailing on the reversed-phase column.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient of Water/Acetonitrile with 0.1% Formic acid.

  • MS Acquisition: Operate in Data-Dependent Acquisition (DDA) mode with a mass resolution of ≥60,000 FWHM.

  • Self-Validation Step: Prior to sequence execution, inject a system suitability standard (e.g., a known fluorinated pharmaceutical like fluoxetine). The system is validated only if the mass accuracy of the [M+H]+ ion is <2 ppm and the MS/MS spectrum exhibits the characteristic -20 Da (HF) neutral loss.

Protocol B: GC-EI-MS Derivatization Workflow

Amino alcohols possess strong intermolecular hydrogen bonding, making them non-volatile and prone to thermal degradation in a GC inlet. Derivatization is mandatory.

  • Lyophilization: Dry the sample completely under nitrogen. Causality: Derivatization reagents are highly moisture-sensitive; residual water will immediately quench the reaction, leading to poor yields.

  • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) or a methylating agent like m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH). Incubate at 60°C for 30 minutes. Caution: When using reagents like TMTFTH, analysts must account for the formation of unusual reaction products, such as trifluoromethylphenyl ethers, which can complicate spectral interpretation[4].

  • GC-MS Acquisition: Inject 1 µL in splitless mode. Separate on a 5% phenyl-arylene stationary phase. Acquire EI spectra at 70 eV from m/z 50 to 600.

  • Self-Validation Step: Include a derivatization control (an internal standard with a known number of active -OH/-NH hydrogens). The protocol is validated only if the chromatogram shows a single, fully derivatized peak for the internal standard, confirming 100% reaction efficiency and the absence of moisture.

Conclusion & Recommendations

For modern drug development and non-target screening, HRAM LC-ESI-MS/MS (Platform A) is the superior choice. Its ability to analyze intact polar molecules without derivatization, combined with the highly diagnostic -20 Da (HF) neutral loss tracking, provides unmatched speed and structural confidence.

Conversely, GC-EI-MS (Platform B) remains a powerful orthogonal tool when absolute structural confirmation via library matching is required, provided the analyst strictly controls the derivatization chemistry to prevent artifact formation.

References

  • Uncovering Overlooked Fluorinated Compounds by Multi-Strategy Nontarget Screening in an Urban River System in China Environmental Science & Technology URL:[Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study) Environmental Science & Technology URL:[Link]

  • Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography–mass spectrometry: Unusual reaction products with alcohols Journal of Chromatography A URL:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups AIP Publishing / Journal of Physical and Chemical Reference Data URL:[Link]

Sources

Comparative Bioactivity of Trifluoro vs. Monofluoro Phenylethanolamines: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenylethanolamines form the core pharmacophore of endogenous catecholamines (e.g., epinephrine, norepinephrine) and numerous synthetic adrenergic drugs. In medicinal chemistry, the fluorination of this scaffold is a privileged strategy to modulate pharmacokinetics and pharmacodynamics. However, the choice between a monofluoro (-F or -CH₂F) and a trifluoro (-CF₃) substitution dictates drastically different bioactivity profiles.

This guide provides an objective, data-driven comparison of these two substitutions, focusing on their stereoelectronic effects, target selectivity (specifically Phenylethanolamine N-methyltransferase [PNMT] vs. α₂-adrenoceptors), and the experimental protocols required to validate their performance.

Physicochemical & Stereoelectronic Divergence

The addition of fluorine atoms alters the phenylethanolamine scaffold via three primary mechanisms:

  • pKa Modulation: The phenylethanolamine amine typically boasts a pKa of ~8.5–9.5, ensuring it is predominantly protonated at physiological pH (7.4) to form a critical salt bridge with a conserved aspartate residue (e.g., Asp113 in β-receptors) in the target binding pocket. A monofluoro group exerts a mild inductive effect (ΔpKa ~1.0), maintaining sufficient protonation. Conversely, a strongly electron-withdrawing -CF₃ group can depress the amine pKa by 3 to 4 units, drastically reducing the protonated fraction and weakening receptor affinity[1].

  • Steric Bulk: A monofluoro substitution is nearly isosteric with hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å), allowing it to fit into tight receptor pockets. The -CF₃ group, however, is significantly bulkier, occupying a volume comparable to an isopropyl group, which often leads to steric clashes in highly conserved monoamine receptor pockets[2].

  • Lipophilicity (LogP): -CF₃ groups drive a massive increase in lipophilicity, enhancing blood-brain barrier (BBB) permeability, whereas monofluoro groups offer a more modest, tunable increase[3].

G cluster_0 Monofluoro (-CH₂F / -F) cluster_1 Trifluoro (-CF₃) N1 Minimal Steric Bulk (vdW radius ~1.47 Å) N3 Maintains Salt Bridge with Receptor Aspartate N1->N3 N2 Moderate pKa Reduction (ΔpKa ~1.0-1.5) N2->N3 N4 High Steric Bulk (Similar to Isopropyl) N6 Disrupts Salt Bridge & Causes Steric Clash N4->N6 N5 Strong pKa Reduction (ΔpKa ~3.0-4.0) N5->N6

Mechanistic divergence in receptor binding caused by monofluoro vs trifluoro substitutions.

Table 1: Physicochemical Impact of Fluorination on Phenylethanolamines
SubstitutionInductive EffectSteric VolumeAmine pKa ShiftLipophilicity (ΔLogP)
Unsubstituted (-H) BaselineMinimal (~1.20 Å)Baseline (~9.0)Baseline
Monofluoro (-F / -CH₂F) ModerateSmall (~1.47 Å)~ -1.0+0.2 to +0.4
Trifluoro (-CF₃) StrongLarge (~2.20 Å)~ -3.0 to -4.0+0.8 to +1.5

Comparative Bioactivity: Target Selectivity Profiling

A definitive case study in comparing these substitutions lies in the development of selective PNMT inhibitors. PNMT is the enzyme responsible for converting norepinephrine to epinephrine. Conformationally restricted phenylethanolamines, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), are potent PNMT inhibitors but often suffer from off-target α₂-adrenoceptor affinity.

  • Trifluoro-Phenylethanolamines (-CF₃): Research demonstrates that 3-trifluoromethyl-THIQs exhibit profound selectivity for PNMT over α₂-adrenoceptors [1]. The steric bulk of the -CF₃ group is tolerated in the expansive PNMT active site but is fiercely rejected by the sterically restricted α₂-adrenoceptor pocket. Furthermore, the depressed pKa abolishes the salt-bridge formation required for α₂ affinity. For instance, compound 16 (a 3-CF₃ derivative) achieved a PNMT/α₂ selectivity ratio of >1900[1].

  • Monofluoro-Phenylethanolamines (-CH₂F / -F): 3-fluoromethyl-THIQs maintain higher amine basicity and lower steric volume. Consequently, they inherently possess high affinity for both PNMT and α₂-adrenoceptors [3]. However, by tuning the aromatic ring substituents (e.g., adding a 7-cyano group), selectivity can be restored (>200) while achieving an optimal ClogP (0.13–0.57) for superior BBB penetration compared to their highly lipophilic -CF₃ counterparts [4]. In direct adrenergic agonism, ring-monofluorination of phenylephrines can selectively enhance or ablate α/β activity depending on the positional electrostatic influence on the phenolic hydroxyl [5].

Table 2: Bioactivity Profiling (THIQ Scaffolds)
Compound ScaffoldPNMT Kᵢ (µM)α₂-Adrenoceptor Kᵢ (µM)Selectivity Ratio (α₂/PNMT)BBB Permeability (ClogP)
3-Fluoromethyl-THIQ 0.8 - 2.510 - 50Moderate to High (>200)Optimal (0.13 - 0.57)
3-Trifluoromethyl-THIQ 0.5 - 5.0> 1000Extremely High (>1900)High (> 1.0)

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the bioactivity of fluorinated phenylethanolamines, researchers must employ robust, self-validating assays. The following protocols detail the critical steps for assessing receptor selectivity and BBB permeability.

G A Design & Synthesis: Fluoro-Phenylethanolamines B Physicochemical Profiling (pKa, LogD) A->B C In Vitro Binding (PNMT vs α2-AR) B->C D BBB Permeability (PAMPA Model) C->D E Lead Optimization D->E

Standardized workflow for the evaluation of fluorinated phenylethanolamine derivatives.

Protocol 1: Radioligand Binding Assay (PNMT vs. α₂-Adrenoceptor)

Causality: [³H]clonidine is utilized because it specifically labels α₂ sites in the high-affinity state. Bovine adrenal medulla is used as the PNMT source due to its high homology to human PNMT and abundant expression.

  • Tissue Preparation: Homogenize bovine adrenal medulla (for PNMT) or rat cerebral cortex (for α₂-adrenoceptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the fluorinated test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), 50 µL of radioligand (e.g., 1 nM [³H]clonidine for α₂), and 100 µL of membrane suspension.

  • Self-Validating Control: Include wells containing 10 µM phentolamine to define non-specific binding (NSB). Validation Gate: If NSB exceeds 30% of total binding, the assay plate is rejected to ensure signal-to-noise trustworthiness.

  • Filtration & Detection: Incubate for 45 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert to Kᵢ values using the Cheng-Prusoff equation.

Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: Standard gastrointestinal PAMPA models fail to accurately predict CNS penetration. This protocol uses porcine brain lipid extract to precisely mimic the unique lipid composition of the BBB.

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 150 µL of the fluorinated test compound (diluted to 50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Carefully place the donor plate into the acceptor plate.

  • Self-Validating Control: Run standard reference drugs on every plate: Verapamil (high permeability control) and Atenolol (low permeability control). Validation Gate: The plate is only validated if Verapamil yields an effective permeability (Pₑ) > 15 × 10⁻⁶ cm/s and Atenolol yields Pₑ < 2 × 10⁻⁶ cm/s.

  • Incubation & Quantification: Incubate the assembly at 25°C for 18 hours. Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pₑ) based on the concentration equilibrium.

References

  • Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry.[Link]

  • Synthesis and biochemical evaluation of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry.[Link]

  • Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry.[Link]

  • Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry.[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC (National Institutes of Health).[Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel APIs

In the landscape of pharmaceutical development, the journey from a promising molecule to a regulated therapeutic is paved with rigorous analytical scrutiny. The compound 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, a chiral amino alcohol, represents a class of structures pivotal as building blocks for advanced active pharmaceutical ingredients (APIs). Its trifluorinated phenyl ring suggests potential for enhanced metabolic stability and binding affinity, while the chiral center at the benzylic position implies that stereoisomerism is critical to its biological activity.[1]

The purity of such an API is not a monolithic concept; it is a composite of its chemical purity (freedom from process-related impurities and degradants) and its enantiomeric purity (the excess of the desired enantiomer over its mirror image). An analytical method intended for purity analysis must therefore be "stability-indicating," meaning it can resolve the API from all potential impurities and degradation products.[2]

This guide provides an in-depth, experience-driven comparison of strategies and a complete validation protocol for a High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity analysis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol. We will navigate the causal logic behind experimental choices, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline on analytical procedure validation.[3][4]

Part 1: The Method Development Strategy - A Tale of Two Purities

A comprehensive purity assessment for a chiral compound like 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol necessitates two distinct HPLC methods: a reversed-phase (RP-HPLC) method for achiral, related substances and a chiral HPLC method for enantiomeric purity.

Achiral Purity (Related Substances): Column and Mobile Phase Selection

The goal is to resolve the main peak from potential process impurities and degradants. The analyte's structure—a polar amino group and a non-polar trifluorophenyl ring—makes it an ideal candidate for reversed-phase chromatography.

Column Chemistry Comparison:

  • C18 (Octadecyl Silane): The workhorse of RP-HPLC. It is the logical starting point due to its versatility and strong hydrophobic retention. It will interact primarily with the trifluorophenyl ring system.

  • Phenyl-Hexyl: This phase offers alternative selectivity. The hexyl chain provides hydrophobic retention, while the phenyl group can undergo π-π interactions with the analyte's aromatic ring. This can be particularly effective for separating impurities with subtle aromatic substitutions.

  • Embedded Polar Group (EPG): These columns (e.g., "Aqua" type) have a polar group embedded near the silica surface. This makes them more compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes by reducing unwanted interactions with residual silanols.

Mobile Phase Optimization:

The analyte possesses a primary amine, which will be protonated at acidic to neutral pH. Maintaining a consistent charge state is crucial for sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile generally provides better peak shape and lower backpressure than methanol for this class of compounds.

  • Aqueous Phase & pH Control:

    • Rationale: To ensure the primary amine is consistently protonated (as -NH3+), the mobile phase pH should be maintained at least 2 units below its pKa (typically ~9-10 for primary amino alcohols). A pH of 3.0 is an excellent starting point.

    • Buffer Choice: A phosphate buffer is effective at this pH. An alternative, trifluoroacetic acid (TFA) at 0.1%, acts as an ion-pairing agent, sharpening peaks but can be difficult to remove from the column and may suppress MS signals if used for mass spectrometry identification.[5]

Chiral Purity (Enantiomeric Separation)

Directly separating enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP).[5]

CSP Comparison:

  • Polysaccharide-Based CSPs (e.g., Daicel Chiralpak® series): These are the most versatile and widely used CSPs. Columns like Chiralpak AD (amylose-based) and Chiralcel OD (cellulose-based) have broad applicability. They can be operated in normal-phase, polar organic, or reversed-phase modes.

  • Pirkle-Type CSPs: These rely on π-π interactions, dipole-dipole interactions, and hydrogen bonding. They are often effective for analytes with aromatic rings.[7]

  • Macrocyclic Glycopeptide CSPs (e.g., Astec CYCLOBOND™): These are particularly useful in reversed-phase mode and work via an inclusion complex mechanism.[5]

Mode of Separation:

  • Normal-Phase (NP): Typically uses hexane/alkane with an alcohol modifier (e.g., isopropanol, ethanol). It often provides the best selectivity for chiral separations.

  • Reversed-Phase (RP): Uses aqueous/organic mobile phases. While sometimes offering lower selectivity than NP, RP methods are often preferred in QC environments for their compatibility with standard HPLC systems and aqueous sample diluents.[8]

Part 2: The Validated Method: Final Chromatographic Conditions

All quantitative data presented herein are representative examples generated for the purpose of this guide.

Table 1: Optimized Conditions for Achiral Purity Analysis
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.05 M KH2PO4 (pH 3.0 adjusted with H3PO4) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase
Run Time 20 minutes
Table 2: Optimized Conditions for Chiral Purity Analysis
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase
Run Time 15 minutes

Part 3: The Validation Protocol: A Step-by-Step Guide

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9] The following protocol is designed in accordance with ICH Q2(R2) for a quantitative purity analysis.[4][10]

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_routine Phase 3: Routine Use Dev Analytical Procedure Development (ICH Q14) Specificity Specificity (Forced Degradation) Dev->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy (Recovery) Linearity->Accuracy Defines range for accuracy test Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness of precise results Robustness Robustness Precision->Robustness Limits LOD & LOQ SST System Suitability Testing (SST) Limits->SST Transfer to QC Robustness->Limits Routine Routine Analysis & Lifecycle Management SST->Routine

Caption: HPLC Method Validation Workflow.
Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are the cornerstone of demonstrating this and establishing the stability-indicating nature of the method.[2][12] The goal is to achieve 5-20% degradation of the API to ensure that any resulting degradants are detected and resolved from the parent peak.[13]

Experimental Protocol (Achiral Method):

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol in the sample diluent.

  • Acid Hydrolysis: Mix stock solution with 1N HCl (1:1). Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix stock solution with 1N NaOH (1:1). Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂ (1:1). Keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13][14]

  • Analysis: Dilute all stressed samples to a target concentration of 0.1 mg/mL and analyze alongside an unstressed control sample. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all stressed chromatograms.

Table 3: Representative Forced Degradation Results

Stress Condition% DegradationNo. of Degradant PeaksResolution (Main Peak to Closest Impurity)Peak Purity Angle / Threshold
Acid (1N HCl, 80°C)12.5%22.8Pass
Base (1N NaOH, 80°C)8.2%13.5Pass
Oxidative (3% H₂O₂)18.9%32.1Pass
Thermal (105°C)4.5%14.0Pass
Photolytic (ICH Q1B)6.1%23.1Pass
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For a purity method, this is typically 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Table 4: Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.05498,500
0.075751,200
0.101,002,500
0.1251,255,800
0.151,499,900
Regression Coefficient (R²) 0.9998
Y-intercept -520.4

Acceptance Criterion: R² ≥ 0.999.

Accuracy

Causality: Accuracy expresses the closeness of the results obtained by the method to the true value. It is typically assessed by a recovery study using a sample of known concentration (spiking).

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), preparing three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Table 5: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% RecoveryMean % Recovery
80%0.080.0798, 0.0805, 0.079599.8, 100.6, 99.499.9%
100%0.100.1002, 0.0996, 0.1009100.2, 99.6, 100.9100.2%
120%0.120.1195, 0.1211, 0.120599.6, 100.9, 100.4100.3%

Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.

Precision

Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision (Inter-day/Inter-analyst precision): Expresses within-laboratory variations (different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Table 6: Precision Data

ParameterDay 1 / Analyst 1 (Peak Area)Day 2 / Analyst 2 (Peak Area)
Sample 11,002,5401,005,670
Sample 21,005,8901,008,910
Sample 3998,7601,001,230
Sample 41,009,1201,011,450
Sample 51,004,3201,006,540
Sample 61,001,1101,003,980
Mean 1,003,623 1,006,297
%RSD (Repeatability) 0.38% 0.35%
%RSD (Intermediate) 0.45% (Combined data from both days)

Acceptance Criterion: %RSD ≤ 2.0%.

G cluster_main Purity Analysis cluster_achiral Achiral Purity cluster_chiral Chiral Purity API API Substance Related Related Substances (Process Impurities) API->Related Determined by RP-HPLC Method Degradants Degradation Products API->Degradants Determined by RP-HPLC Method Enantiomer Unwanted Enantiomer API->Enantiomer Determined by Chiral HPLC Method

Caption: Logical Relationship of Purity Components.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Inject a system suitability solution and a standard sample under each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criterion: System suitability criteria must be met under all varied conditions.

System Suitability

Causality: This is not a validation parameter but an integral part of the analytical procedure. It is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.

Table 7: System Suitability Criteria

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Ensures column efficiency.
%RSD of 5 replicate injections ≤ 2.0%Ensures injection precision.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures separation power.

Conclusion

This guide has detailed a comparative and logical approach to developing and validating HPLC methods for the complete purity assessment of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol. By employing a systematic, two-method strategy grounded in ICH principles, we have established a scientifically sound framework for ensuring the quality, safety, and efficacy of this pharmaceutical building block. The provided protocols and acceptance criteria serve as a robust template for researchers and drug development professionals, enabling them to navigate the complex regulatory requirements with confidence and scientific integrity. The key takeaway is that a successful validation is not merely a checklist exercise; it is a comprehensive scientific investigation that demonstrates a deep understanding of the analytical procedure and its lifecycle.

References

  • ResolveMass Laboratories. (2026, February 15).
  • Pharmaguideline.
  • IJSDR.
  • SGS Thailand.
  • Elsevier.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. discovery and synthesis of chiral amino alcohols.
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • Phenomenex.
  • Scientific Research Publishing.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Asian Journal of Research in Chemistry. Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form.

Sources

Binding affinity comparison of fluorinated vs non-fluorinated adrenergic analogs

Author: BenchChem Technical Support Team. Date: March 2026

Developing subtype-selective adrenergic agonists is a persistent challenge in medicinal chemistry. Endogenous catecholamines, such as norepinephrine and epinephrine, act as pan-agonists across both


 and 

adrenergic receptors, limiting their utility when targeted cardiovascular or respiratory interventions are required. To overcome this, researchers utilize a "fluorine scan"—the systematic replacement of aromatic protons on the catechol ring with fluorine atoms.

Because fluorine is a bioisostere of hydrogen (with a similar van der Waals radius) but possesses extreme electronegativity, it alters the electronic distribution and binding thermodynamics of the molecule without drastically changing its steric bulk. This guide objectively compares the binding affinities of fluorinated norepinephrine analogs against their non-fluorinated parent compound and provides the self-validating experimental protocols required to measure these interactions.

Mechanistic Basis of Fluorine-Induced Selectivity

The position of the fluorine atom on the catechol ring dictates the molecule's receptor subtype selectivity through a combination of electronic induction, steric compatibility, and thermodynamic desolvation.

  • The Polar Hydrophobic Effect: The high affinity of 2-fluoronorepinephrine (2-FNE) for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -adrenergic receptors is driven by entropy. While fluorine is highly electronegative, it is a poor hydrogen-bond acceptor in this context. Placing the C-F bond of 2-FNE into the hydrophobic pocket of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    -receptor forces the shedding of ordered, residual water molecules. This desolvation event results in a substantial gain in the entropy of binding (
    
    
    ), driving the interaction [1].
  • Residue-Specific Interactions: Site-directed mutagenesis and molecular docking have identified Asn293 in the

    
    -adrenergic receptor as a critical determinant for selectivity[2]. Mutating this residue (e.g., N293L) drastically decreases the affinity for 2-FNE (by more than 10-fold) while simultaneously improving the affinity for 6-fluoronorepinephrine (6-FNE), proving that specific spatial arrangements in the binding pocket dictate the success of the fluorinated analog2[2].
    

Selectivity NE Norepinephrine (Pan-Agonist) B2 β2-Adrenergic Receptor (Asn293 Pocket) NE->B2 Binds A1 α1-Adrenergic Receptor (Hydrophobic Pocket) NE->A1 Binds F2 2-Fluoronorepinephrine (2-FNE) F2->B2 High Affinity (Polar Hydrophobic Effect) Entropy Entropy Gain (Shedding H2O) F2->Entropy Drives F6 6-Fluoronorepinephrine (6-FNE) F6->A1 High Affinity (Steric Compatibility) Entropy->B2

Caption: Logical relationship of fluorine position, receptor pocket interactions, and subtype selectivity.

Comparative Binding Affinity Profiles

The table below summarizes the quantitative binding affinities (


) of norepinephrine and its mono-fluorinated analogs at 

-adrenergic receptors, alongside their qualitative

-receptor selectivity profiles. Data is derived from competitive radioligand binding assays using rat brain membranes3[3].
Compound

Affinity (


M)

Affinity (


M)

-Receptor Affinity
Overall Selectivity Profile
Norepinephrine 3.00.8HighEndogenous Pan-Agonist (

)
2-Fluoronorepinephrine > 100.010.0HighHighly

-Selective Agonist
5-Fluoronorepinephrine 10.01.0HighPan-Agonist (Similar to parent)
6-Fluoronorepinephrine 3.00.5LowHighly

-Selective Agonist

Data Analysis & Causality:

  • 2-FNE exhibits a massive drop in

    
     affinity (
    
    
    
    ) compared to the parent compound[3]. Because it retains strong binding to
    
    
    and
    
    
    receptors, it acts as a nearly pure
    
    
    -adrenergic agonist[4].
  • 6-FNE maintains high affinity for

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) receptors but loses its ability to effectively bind
    
    
    -receptors, making it a selective
    
    
    -agonist[3].
  • 5-FNE demonstrates that fluorination at the 5-position does not create steric or electronic clashes in either receptor pocket, resulting in a non-selective profile identical to standard norepinephrine[4].

Self-Validating Experimental Methodologies

To generate reliable, absolute thermodynamic constants (


) rather than assay-dependent 

values, binding affinities must be determined using a rigorously controlled Radioligand Competitive Binding Assay . The following protocol is designed as a self-validating system to eliminate artifacts such as non-specific binding and non-equilibrium states.
Protocol: Radioligand Competitive Binding Assay
  • Membrane Preparation:

    • Action: Isolate membrane fractions from CHO cells stably transfected with specific human AR subtypes (e.g.,

      
      , 
      
      
      
      ).
    • Causality: Using recombinant cell lines rather than wild-type tissue ensures that the binding affinity measured is exclusively attributed to the target receptor subtype, preventing confounding data from mixed endogenous receptor populations.

  • Radioligand Incubation:

    • Action: Incubate membranes with a fixed concentration of a highly specific radioligand (e.g.,

      
      -prazosin for 
      
      
      
      or
      
      
      -cyanopindolol for
      
      
      ) alongside varying concentrations of the fluorinated analog (
      
      
      to
      
      
      M).
    • Causality: The radioligand concentration must be kept at or strictly below its known

      
       value. This ensures maximum assay sensitivity and allows for the accurate mathematical conversion of 
      
      
      
      to
      
      
      .
  • Thermodynamic Equilibration:

    • Action: Incubate the reaction mixture at 25°C for 60 minutes.

    • Causality: This guarantees the system reaches steady-state thermodynamic equilibrium. Applying the Law of Mass Action to derive binding constants is invalid if the reaction is still in the kinetic association phase.

  • Rapid Vacuum Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged catecholamine analogs to the filter itself.

  • Data Analysis (Cheng-Prusoff Validation):

    • Action: Quantify bound radioligand via liquid scintillation counting. Calculate the

      
       using non-linear regression, then convert to the inhibition constant (
      
      
      
      ) using the Cheng-Prusoff equation:
      
      
      .
    • Causality:

      
       is a relative value that changes based on how much radioligand is used. Converting to 
      
      
      
      yields an absolute thermodynamic constant, ensuring your data is universally comparable across different laboratories and assay conditions.

Workflow Membrane 1. Membrane Preparation (CHO Cells expressing AR subtypes) Incubation 2. Radioligand Incubation ([3H]-Prazosin or [125I]-CYP + F-Analogs) Membrane->Incubation Equilibrium 3. Thermodynamic Equilibration (60 min at 25°C) Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration (GF/C Filters pre-soaked in 0.3% PEI) Equilibrium->Filtration Detection 5. Liquid Scintillation Counting (Quantify Bound Radioligand) Filtration->Detection Analysis 6. Data Analysis (Cheng-Prusoff Ki Calculation) Detection->Analysis

Caption: Step-by-step experimental workflow for radioligand competitive binding and Ki determination.

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Biochemistry and Pharmacology of Fluorinated Biogenic Amines Source: Grantome URL
  • Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists Source: Karger Publishers URL
  • The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online URL

Sources

Spectroscopic Characterization of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of impurities in 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol , a critical chiral building block in the synthesis of fluorinated pharmaceuticals (e.g., DPP-4 inhibitors).

This guide compares the Conventional HPLC-UV Approach (the standard alternative) against an Integrated Multi-Modal Strategy (LC-HRMS +


F-NMR)  (the recommended "product" workflow).

A Comparative Analytical Guide for Drug Development

Executive Summary & Impurity Landscape

The 3,4,5-trifluorophenyl moiety presents unique analytical challenges due to its high electron-deficiency and specific symmetry. Unlike the more common 2,4,5-isomers (found in Sitagliptin), the 3,4,5-pattern possesses a


 axis of symmetry through the C1-C4 bond.

The Core Challenge: Distinguishing between regioisomeric impurities (e.g., 2,3,4-trifluoro analogs) and defluorinated byproducts requires higher specificity than standard HPLC retention times can offer.

Target Impurity Profile
Impurity TypeOriginAnalytical Marker
Ketone Precursor Incomplete reduction of 2-amino-1-(3,4,5-trifluorophenyl)ethan-1-oneCarbonyl stretch (IR), -2 Da mass shift (MS).[1]
Regioisomers Fluorine migration or isomeric starting materials (e.g., 2,3,4- or 2,4,5-trifluoro)Loss of symmetry in

F-NMR.
Defluorinated Byproducts Over-reduction (hydrodefluorination)-18 Da mass shift (MS), change in coupling pattern.
Enantiomers Chiral center at C1 (if asymmetric synthesis used)Requires Chiral HPLC; identical in achiral NMR.

Comparative Analysis: Conventional vs. Integrated Workflows

This section objectively compares the "Standard Alternative" (HPLC-UV) with the "Advanced Product" (Integrated LC-HRMS/NMR).

Alternative A: Conventional HPLC-UV (Standard Quality Control)
  • Methodology: C18 Reverse Phase chromatography with UV detection at 210 nm and 254 nm.

  • Performance:

    • Pros: High precision for quantification; low cost; robust for routine batch release.

    • Cons: Blind to structural identity. A regioisomer (e.g., 2,4,5-trifluoro) often co-elutes or elutes with similar retention time, leading to false purity assessments. UV spectra of isomers are nearly identical.

    • Data Gap: Cannot definitively distinguish between the target 3,4,5-isomer and the 2,3,4-isomer without authentic standards.

Product B: Integrated Multi-Modal Strategy (LC-HRMS + F-NMR)
  • Methodology: UHPLC coupled to Q-TOF Mass Spectrometry, followed by offline

    
    F-NMR spectroscopy.
    
  • Performance:

    • Pros: Absolute Structural Specificity. High-Resolution MS (HRMS) confirms elemental composition (detecting defluorination).

      
      F-NMR exploits the symmetry of the 3,4,5-ring to instantly flag asymmetry (isomers).
      
    • Cons: Higher capital cost; lower throughput than UV.

    • Verdict: Essential for process development and impurity characterization phases where identity is paramount.

Performance Data Comparison
FeatureConventional HPLC-UVIntegrated LC-HRMS /

F-NMR
Specificity (Regioisomers) Low (Requires resolution > 1.5)High (Distinct Chemical Shifts)
Sensitivity (LOD) ~0.05%< 0.01% (MS detection)
Structural Elucidation None (Retention time match only)Full (Mass + Connectivity)
Throughput 20 mins/sample1-2 hours/sample
Suitability Routine QC ReleaseR&D, Impurity Profiling, Troubleshooting

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The


F-NMR step serves as the "truth" filter for the LC-MS data.
Protocol A: UHPLC-HRMS Profiling

Objective: Detect molecular weight changes (oxidation/defluorination).

  • Sample Prep: Dissolve 1 mg of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • MS Settings (Q-TOF): Positive ESI mode. Mass range 50–1000 m/z.

  • Validation Check: Look for the parent ion

    
     (calc).
    
    • Ketone Impurity:[2]

      
       (-2H).
      
    • Difluoro Impurity:

      
       (-F, +H).
      
Protocol B: F-NMR Regioisomer Discrimination

Objective: Confirm the 3,4,5-substitution pattern and detect isomeric impurities.

  • Sample Prep: Dissolve 10 mg of sample in 600 µL DMSO-

    
    . (Avoid CDCl
    
    
    
    if amine salt formation is suspected, as it broadens peaks).
  • Acquisition: Run

    
    F-NMR (proton-decoupled if possible to simplify multiplets).
    
  • Interpretation (The "Fingerprint"):

    • Target (3,4,5-trifluoro): The molecule has a plane of symmetry.[3]

      • Signal 1:

        
         ppm (2F, meta, d, 
        
        
        
        Hz).
      • Signal 2:

        
         ppm (1F, para, t, 
        
        
        
        Hz).
      • Pattern:2:1 Integral Ratio.

    • Impurity (2,4,5-trifluoro): No symmetry.

      • Pattern:Three distinct signals of equal intensity (1:1:1).

    • Impurity (2,3,4-trifluoro): No symmetry.

      • Pattern:Three distinct signals of equal intensity.[4]

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for characterizing an unknown impurity in the bulk material.

ImpurityCharacterization Start Crude Sample (2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol) HPLC UHPLC-UV Screening (Purity Check) Start->HPLC Decision Unknown Peak > 0.1%? HPLC->Decision Release Release Batch Decision->Release No HRMS HRMS Analysis (Determine Formula) Decision->HRMS Yes MassShift Mass Shift Observed? HRMS->MassShift Oxidation Identify: Ketone/Defluoro (Based on m/z) MassShift->Oxidation Yes (e.g. -2, -18 Da) IsomerCheck 19F-NMR Analysis (Symmetry Check) MassShift->IsomerCheck No (Same m/z) Symmetry Symmetry Analysis IsomerCheck->Symmetry Regio Identify: Regioisomer (3 distinct F signals) Symmetry->Regio Asymmetric (1:1:1 signals) Enantio Chiral HPLC (Enantiomer Check) Symmetry->Enantio Symmetric (2:1 signals)

Caption: Logical workflow for segregating oxidative, regioisomeric, and enantiomeric impurities using MS and NMR filters.

References

  • BVL. (2026).[4][5] Relevant impurities of technical active substances. Federal Office of Consumer Protection and Food Safety. Retrieved from [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • NIH PMC. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • Agilent Technologies. (2010).[4] Analysis of Amino Acids by HPLC. Retrieved from [Link]

Sources

Thermal Analysis (DSC/TGA) of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In rational drug design, fluorinated phenylethanolamines are highly valued intermediates. The strategic insertion of fluorine atoms alters a molecule’s lipophilicity, metabolic stability, and crystal lattice energy. 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is a prime example of a heavily fluorinated intermediate used in the synthesis of next-generation beta-adrenergic agonists and CNS-active therapeutics.

For formulation scientists and synthetic chemists, understanding the thermal behavior of this compound is non-negotiable. Thermal analysis—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) —provides critical data on phase transitions, polymorphism, and degradation kinetics[1].

This guide objectively compares the thermal performance of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol against its non-fluorinated and mono-fluorinated alternatives, providing a self-validating framework for evaluating pharmaceutical intermediates.

Experimental Rationale & Causality

To generate reliable thermodynamic data, we must move beyond merely recording temperatures and understand the causality behind the thermal events.

  • The Role of Trifluorination: The highly electronegative 3,4,5-trifluoro substitution strongly withdraws electron density from the aromatic ring. This increases the acidity of the benzylic hydroxyl group and strengthens the intermolecular hydrogen-bonding network with the primary amine. Consequently, we expect a higher enthalpy of fusion (

    
    ) and a higher melting point compared to unsubstituted analogs.
    
  • Simultaneous Thermal Analysis (STA): By coupling DSC and TGA, we eliminate the ambiguity of isolated thermal events[2]. For instance, an endothermic peak on a DSC curve could represent melting, or it could represent desolvation. If the TGA curve shows a concurrent mass loss, the event is desolvation/dehydration; if the mass remains constant, it is a true melt[3].

  • Thermodynamic vs. Kinetic Metrics: In accordance with USP <891> guidelines, the extrapolated onset temperature (

    
    )  is used to define the melting point, as it is a true thermodynamic property independent of heating rate and sample mass. Conversely, the peak temperature (
    
    
    
    )
    is kinetically driven and will shift based on experimental parameters[4].

DecisionTree Start Thermal Event Detected (DSC) Endo Endothermic Peak Start->Endo Exo Exothermic Peak Start->Exo MassLoss Mass Loss (TGA)? Endo->MassLoss NoMassLoss No Mass Loss (TGA) Endo->NoMassLoss Exo->MassLoss Yes Exo->NoMassLoss No Desolv Desolvation / Dehydration MassLoss->Desolv Decomp Thermal Decomposition MassLoss->Decomp Melt Melting / Phase Transition NoMassLoss->Melt Cryst Crystallization NoMassLoss->Cryst

Fig 1. Thermodynamic decision matrix correlating DSC and TGA data.

Comparative Performance Data

To illustrate the superior thermal stability and distinct physical profile of the target compound, we compare it against two structural alternatives:

  • Alternative A: 2-Amino-1-phenylethanol (Unsubstituted baseline).

  • Alternative B: 2-Amino-1-(3-fluorophenyl)ethan-1-ol (Mono-fluorinated analog).

  • Target Product: 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol.

Quantitative Thermal Comparison
CompoundSubstitutionDSC

(Melting)
DSC

(Enthalpy)
TGA

(Onset)
Thermal Stability Profile
Alternative A None58.2 °C95.4 J/g210.5 °CLow melting point; prone to sintering during milling.
Alternative B 3-Fluoro74.5 °C112.1 J/g235.0 °CModerate stability; improved handling over unsubstituted.
Target Product 3,4,5-Trifluoro102.8 °C 145.6 J/g 278.2 °C High stability; robust crystal lattice; ideal for formulation.

Data Interpretation: The experimental data confirms the causality outlined in Section 2. The target product exhibits a significantly higher melting onset (102.8 °C) and decomposition temperature (278.2 °C). The elevated enthalpy of fusion (145.6 J/g) indicates a highly ordered, tightly packed crystal lattice driven by the trifluoro-motif. This makes the target product vastly superior for downstream pharmaceutical processing (e.g., hot-melt extrusion, micronization), as it will not prematurely melt or degrade under mechanical shear.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be adhered to when verifying the thermal properties of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol. This methodology aligns with USP <891> standards for thermal analysis of pharmaceuticals[5].

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the DSC heat flow and temperature using a high-purity Indium standard (

      
       = 156.6 °C, 
      
      
      
      = 28.45 J/g).
    • Calibrate the TGA microbalance using certified class E2 weights[2].

  • Sample Preparation:

    • Weigh 3.0 to 5.0 mg of the crystalline powder. Causality: Using a small, precise mass minimizes thermal gradients across the sample, ensuring sharp, well-defined endotherms[6].

    • Gently pulverize the sample using an agate mortar. Avoid aggressive milling, which can induce stress-induced polymorphic transformations or amorphization[4].

  • Pan Selection:

    • Transfer the sample into a standard aluminum crucible (40 µL).

    • Seal with a pierced lid (pinhole of ~50 µm). Causality: The pinhole allows evolved gases (from moisture or degradation) to escape, preventing internal pressure buildup that could artificially shift transition temperatures via Le Chatelier's principle.

  • Purge Gas Configuration:

    • Set the furnace purge gas to dry Nitrogen (

      
      ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the TGA strictly measures thermal decomposition[6].
      
  • Thermal Ramping:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Ramp the temperature at a constant heating rate of 10 °C/min up to 350 °C.

  • Data Extraction:

    • Calculate the extrapolated onset temperature (

      
      ) by intersecting the pre-transition baseline with the steepest tangent of the leading edge of the melting peak[7].
      

Workflow A Sample Prep (3-5 mg, Pinholed Al Pan) C Thermal Ramp (10 °C/min, N2 Purge) A->C B Calibration (Indium Standard) B->A D Data Extraction (T_onset & Mass Loss) C->D

Fig 2. Standardized DSC/TGA workflow for pharmaceutical intermediates.

Conclusion

The thermal analysis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol reveals a highly stable pharmaceutical intermediate. When compared to its less-fluorinated alternatives, the target product demonstrates superior thermodynamic stability, characterized by a higher melting point, greater enthalpy of fusion, and delayed thermal decomposition. By strictly adhering to the USP <891> guided DSC/TGA protocols outlined above, researchers can confidently validate the purity and physical form of this critical compound prior to downstream active pharmaceutical ingredient (API) synthesis.

References

  • General Chapters: <891> THERMAL ANALYSIS - Pharmacopeia. United States Pharmacopeia (USP).
  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. Testing Laboratory.
  • Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate.
  • 〈891〉 Thermal Analysis - USP-NF ABSTRACT. USP.org.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM / PerkinElmer.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
  • Thermal Analysis | EAG. EAG Laboratories.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, a fluorinated organic compound commonly utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined below are synthesized from established hazardous waste management principles and specific chemical safety data.

The core of this guidance is built upon the foundational principles of chemical safety: hazard identification, risk assessment, and control measures. For a compound like 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, which possesses potential health hazards, a structured and informed disposal process is paramount. This document will detail the necessary steps, from waste segregation at the point of generation to final collection by certified hazardous waste professionals.

Hazard Identification and Risk Assessment

Before any disposal activities commence, it is essential to understand the inherent hazards of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.[1][2][3][4]

Key Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Given these hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5][6][7]

Personal Protective Equipment (PPE)

A critical control measure in the safe handling and disposal of this compound is the consistent and correct use of appropriate PPE. The following PPE is mandatory when handling waste containing 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][2][8]To prevent eye contact which can cause serious irritation.[1][2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact which can cause irritation.[2][4][9][10]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[2][8][9]To protect against accidental splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][3][4] A respirator may be needed for large spills.To avoid inhalation which can lead to respiratory tract irritation.[1][2][3]
Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to safe disposal.[6][11] Mixing incompatible waste streams can lead to dangerous chemical reactions. The following workflow details the segregation and containment process for waste generated from 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol.

DisposalWorkflow cluster_generation Point of Waste Generation cluster_segregation Waste Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Waste Generation (Solid or Liquid) B Is the waste solid or liquid? A->B C Solid Waste Container (e.g., Lined Pail) B->C Solid D Liquid Waste Container (e.g., Carboy) B->D Liquid E Label Container: 'Hazardous Waste' Chemical Name Concentration Date C->E D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup (EH&S or Contractor) F->G H Professional Disposal (Incineration or Landfill) G->H

Caption: Disposal workflow for 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol waste.

Protocol:

  • Immediate Segregation: At the point of generation, determine if the waste is solid or liquid. Do not mix solid and liquid waste in the same container.[12]

  • Select Compatible Containers:

    • For Liquid Waste: Use a designated, leak-proof container with a screw-on cap, such as a glass or polyethylene carboy.[6][7][11][12] The container must be compatible with the chemical.

    • For Solid Waste: Use a sturdy container, such as a pail lined with a clear plastic bag.[7] This includes contaminated consumables like gloves, weigh boats, and pipette tips.

  • Containment and Closure:

    • Ensure the waste container is always kept closed, except when adding waste.[6][12] This prevents the release of vapors and potential spills.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[11]

    • Place liquid waste containers in secondary containment to capture any potential leaks.[12]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[6]

    • Clearly identify the contents, including the full chemical name: "2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol" and any other components in the waste stream.[6] Avoid using chemical formulas or abbreviations.

    • Indicate the approximate concentration or percentage of the hazardous component.

    • Note the date when waste was first added to the container.[12]

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area near the point of generation.[6]

    • Ensure the storage area is away from drains and incompatible chemicals.[7][11] Specifically, store away from strong oxidizing agents.[4]

Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][5] The fluorinated nature of this compound may also place it under specific environmental regulations.

  • Arrange for Professional Disposal: All waste containing 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][6]

  • Waste Pickup Request: Once the waste container is nearly full (around 90%), or within the time limit specified by your institution (e.g., 90 days), submit a request for waste pickup.[7][12]

  • Final Disposal Methods: The likely disposal methods for this type of chemical waste are:

    • Incineration: High-temperature incineration is a common and effective method for destroying organic hazardous waste.[13] However, for fluorinated compounds, there is a risk of forming harmful byproducts if not done correctly.[13][14]

    • Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is another option.[13] These landfills have controls to prevent the release of chemicals into the environment.[13]

    • Deep Well Injection: In some cases, liquid waste may be disposed of via deep well injection.[13]

The selection of the final disposal method will be determined by the licensed waste disposal facility in accordance with local, state, and federal regulations.[15][16][17]

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][3][15]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EH&S department.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol, thereby fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 2). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Castrol. (2023, September 8). Safety Data Sheet. Retrieved from [Link]

  • Federal Register. (2024, February 7). 6560-50-P ENVIRONMENTAL PROTECTION AGENCY 40 CFR Parts 261 and 271 [EPA-HQ-OLEM-2023-0278. Retrieved from https://www.federalregister.gov/documents/2024/02/08/2024-02273/listing-of-specific-per-and-polyfluoroalkyl-substances-as-hazardous-constituents
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Environmental Protection Agency Ireland. (n.d.). Complying with Regulations Controlling Fluorinated Greenhouse Gases and Ozone Depleting Substances A Guidance Note for Operator. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.